GW791343 trihydrochloride
Description
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Properties
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O.3ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBRAHWNJBXXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GW791343 Trihydrochloride: An In-depth Technical Guide to its Allosteric Modulation of the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and selective small molecule that acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] This receptor is a key player in inflammatory and immunological processes, making it a significant target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, chronic pain, and autoimmune conditions.[1][4][5] GW791343 exhibits notable species-specific effects, acting as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) of the rat P2X7 receptor.[2][3] This dual activity makes it a valuable pharmacological tool for elucidating the complex mechanisms of P2X7 receptor function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of GW791343, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
GW791343 exerts its effects on the P2X7 receptor through a non-competitive, allosteric mechanism.[2][6] This means it binds to a site on the receptor that is distinct from the orthosteric binding site for its endogenous agonist, ATP.[2] In the case of the human P2X7 receptor, the binding of GW791343 induces a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel upon agonist binding, leading to inhibition of downstream signaling.[2] Conversely, at the rat P2X7 receptor, its binding enhances the receptor's response to ATP.[2] Studies utilizing chimeric human-rat P2X7 receptors have identified that the amino acid residue at position 95 is a key determinant of this species-specific activity.[7][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound in relation to its activity at the P2X7 receptor.
Table 1: Inhibitory Activity of GW791343 at the Human P2X7 Receptor
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| pIC50 | 6.9 - 7.2 | Ethidium bromide uptake stimulated by BzATP | HEK293 expressing human P2X7 | [6] |
| pIC50 | ~6.0 | Inhibition of [3H]-compound-17 binding | Membranes from cells expressing human P2X7 | [2] |
Table 2: Modulatory Effects of GW791343 at the Rat P2X7 Receptor
| Effect | Observation | Assay Conditions | Cell Line | Reference |
| Positive Allosteric Modulation | Increased agonist responses | Ethidium bromide uptake stimulated by ATP/BzATP | HEK293 expressing rat P2X7 | [2] |
| pIC50 (for inhibition of [3H]-compound-17 binding) | 6.04 ± 0.10 | Radioligand binding | Membranes from cells expressing rat P2X7 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of GW791343 are provided below.
Ethidium Bromide Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the influx of molecules like ethidium bromide.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic (e.g., G418)
-
Assay buffer: NaCl-based buffer (e.g., 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 10 mM HEPES, pH 7.3) or sucrose-based buffer (to reduce ionic gradients)
-
Agonists: ATP or 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)
-
This compound
-
Ethidium bromide (EtBr)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-P2X7 cells in T75 flasks until confluent.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GW791343 in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Assay: a. Wash the cells once with assay buffer. b. Add 100 µL of assay buffer containing the desired concentration of GW791343 to the wells and pre-incubate for 10-40 minutes at room temperature.[6] c. Add 50 µL of assay buffer containing the agonist (e.g., BzATP for human P2X7) and ethidium bromide (final concentration ~5-20 µM). d. Immediately place the plate in a fluorescence plate reader. e. Measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium bromide uptake. Plot the rate of uptake against the concentration of GW791343 to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes prepared from cells expressing the human or rat P2X7 receptor
-
Radioligand: e.g., [3H]-compound-17 or another suitable P2X7 receptor antagonist radioligand
-
This compound
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash buffer: ice-cold binding buffer
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the P2X7 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order: a. Binding buffer b. GW791343 at various concentrations (for competition binding) or buffer (for total binding). c. A non-labeled P2X7 antagonist at a high concentration (for non-specific binding). d. Radioligand at a fixed concentration (typically at or below its Kd). e. Membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of GW791343 to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways
Activation of the P2X7 receptor initiates a cascade of intracellular signaling events. GW791343, as a negative allosteric modulator in humans, effectively blocks these pathways.
P2X7 Receptor-Mediated Signaling
Upon binding of ATP, the P2X7 receptor channel opens, leading to an influx of Ca2+ and Na+ and an efflux of K+. This ionic dysregulation triggers several downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[5][9] Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which can further amplify downstream signaling and ultimately lead to cellular responses such as the release of pro-inflammatory cytokines and, in some cases, apoptosis.[5]
P2X7 Receptor and NLRP3 Inflammasome Activation
A critical downstream consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome.[1][4][10][11] The potassium efflux triggered by P2X7 activation is a key signal for the recruitment of NLRP3, the adaptor protein ASC, and pro-caspase-1 to form the inflammasome complex.[10] This leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[1] By inhibiting P2X7 receptor activation, GW791343 can prevent NLRP3 inflammasome activation and the subsequent release of these potent inflammatory mediators.
References
- 1. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Activation of P2X7 receptor and NLRP3 inflammasome assembly in hippocampal glial cells mediates chronic stress-induced depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X7 receptors activate protein kinase D and p42/p44 mitogen-activated protein kinase (MAPK) downstream of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]
- 11. sm.unife.it [sm.unife.it]
Species-Specific Activity of GW791343 Trihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 trihydrochloride is a potent allosteric modulator of the P2X7 receptor that exhibits remarkable species-specific activity. This technical guide provides a comprehensive overview of its differential pharmacology across various species, with a focus on its activity on human, rat, mouse, and dog P2X7 receptors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are presented to facilitate further research and drug development efforts targeting the P2X7 receptor.
Introduction
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP. It plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[1] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of diseases. GW791343 is a small molecule that modulates P2X7 receptor activity in a non-competitive, allosteric manner.[1] A key characteristic of GW791343 is its pronounced species selectivity, acting as a negative allosteric modulator in humans and dogs, a positive allosteric modulator in rats, and displaying no activity in mice.[2][3] This differential activity underscores the importance of careful species selection in preclinical studies and highlights the molecular determinants of P2X7 receptor pharmacology.
Quantitative Data Presentation
The species-specific activity of GW791343 on the P2X7 receptor is summarized in the table below. This data has been compiled from various in vitro studies measuring the modulation of P2X7 receptor function in response to GW791343.
| Species | Receptor | GW791343 Activity | Potency (pIC50) | Efficacy | Reference(s) |
| Human | P2X7 | Negative Allosteric Modulator | 6.9 - 7.2 | Inhibition of ATP-induced responses | [4] |
| Rat | P2X7 | Positive Allosteric Modulator | - | Potentiation of ATP-induced responses | |
| Mouse | P2X7 | No Activity | - | No effect on ATP-induced responses | [2] |
| Dog | P2X7 | Negative Allosteric Modulator | Similar to human | Inhibition of ATP-induced responses | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the species-specific activity of GW791343 are provided below.
Ethidium Bromide Uptake Assay for P2X7 Receptor Function
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
Materials:
-
HEK293 cells stably expressing the P2X7 receptor of the desired species (human, rat, mouse, or dog)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
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Assay Buffer: Sucrose-based buffer (e.g., 280 mM sucrose, 5 mM KCl, 1 mM CaCl2, 0.5 mM MgCl2, 10 mM HEPES, pH 7.4) or NaCl-based buffer (e.g., 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Ethidium Bromide (EtBr) stock solution (1 mM in water)
-
ATP stock solution (100 mM in water, pH adjusted to 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence plate reader with excitation at ~520 nm and emission at ~595 nm
Procedure:
-
Cell Culture: Culture the P2X7-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24-48 hours to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of GW791343 in the assay buffer. Also, prepare the ATP solution at the desired final concentration (e.g., EC80) in the assay buffer.
-
Assay Execution: a. Wash the cells twice with 100 µL of assay buffer. b. Add 50 µL of the diluted GW791343 solutions to the respective wells and incubate for 30-60 minutes at 37°C. c. Add 25 µL of a solution containing EtBr (final concentration 5-20 µM) to each well. d. Place the plate in the fluorescence plate reader and take a baseline reading for 2-5 minutes. e. Add 25 µL of the ATP solution to stimulate the P2X7 receptor and immediately start recording the fluorescence intensity every 30-60 seconds for 30-60 minutes.
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells) from all readings. b. For negative modulation (human, dog), calculate the percentage of inhibition of the ATP-induced fluorescence increase by GW791343. Plot the percentage of inhibition against the log concentration of GW791343 and fit the data to a sigmoidal dose-response curve to determine the pIC50. c. For positive modulation (rat), calculate the fold-increase in the ATP-induced fluorescence signal in the presence of GW791343.
Radioligand Binding Assay for P2X7 Receptor
This assay measures the binding of a radiolabeled ligand to the P2X7 receptor and can be used to determine the affinity of unlabeled compounds like GW791343.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the P2X7 receptor of the desired species.
-
Radioligand (e.g., [³H]A-804598, a P2X7 antagonist)
-
This compound
-
Binding Buffer: 50 mM HEPES, pH 7.4
-
Wash Buffer: 50 mM HEPES, pH 7.4, 0.1% BSA
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Harvest P2X7-expressing HEK293 cells and homogenize them in ice-cold lysis buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4 with protease inhibitors). b. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris. c. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
Competition Binding Assay: a. In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of GW791343, and 50 µL of a fixed concentration of the radioligand (typically at its Kd value). b. Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-50 µg of protein). c. Incubate the plate for 60-90 minutes at room temperature with gentle agitation. d. Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester. e. Wash the filters three times with ice-cold wash buffer. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known P2X7 ligand) from the total binding. b. Plot the percentage of specific binding against the log concentration of GW791343. c. Fit the data to a one-site competition binding equation to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade and points of modulation by GW791343.
Experimental Workflow for Ethidium Bromide Uptake Assay
Caption: Workflow for assessing P2X7 receptor function using ethidium bromide uptake.
Experimental Workflow for Radioligand Binding Assay
References
The Role of GW791343 in Neurological Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 is a potent and selective negative allosteric modulator of the human P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] In the central nervous system (CNS), the P2X7R is primarily expressed on microglia, the resident immune cells of the brain. Its overactivation by high extracellular ATP concentrations, often present in pathological conditions such as neuroinflammation and neurodegeneration, triggers a cascade of inflammatory responses. This has positioned the P2X7R as a significant therapeutic target for a range of neurological disorders. This technical guide provides an in-depth overview of the function of GW791343 in preclinical neurological disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action of GW791343
GW791343 exerts its effects through non-competitive, allosteric modulation of the P2X7 receptor.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), GW791343 binds to a distinct site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for ATP and/or impairs the channel's opening in response to ATP binding. This allosteric inhibition effectively dampens the downstream signaling cascade initiated by P2X7R activation.
It is important to note the species-specific activity of GW791343. While it acts as a negative allosteric modulator of the human P2X7R, it has been shown to be a positive allosteric modulator at the rat P2X7 receptor, enhancing agonist responses.[2] This highlights the critical importance of selecting appropriate animal models and cell lines when investigating the therapeutic potential of this compound.
Quantitative Data for GW791343
The following table summarizes the available quantitative data for GW791343, providing key parameters for its activity at the human P2X7 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| pIC50 | 6.9-7.2 | Human | Ethidium accumulation assay | [1] |
| Activity | Negative Allosteric Modulator | Human | Functional Assays | [1] |
| Activity | Positive Allosteric Modulator | Rat | Functional Assays | [2] |
Signaling Pathways
The primary mechanism through which GW791343 is thought to exert its neuroprotective effects is by inhibiting the P2X7R-mediated activation of the NLRP3 inflammasome in microglia.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies investigating GW791343. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: P2X7R Antagonism and IL-1β Release Assay
This protocol is designed to assess the efficacy of GW791343 in blocking P2X7R-mediated IL-1β release from cultured microglia or monocytic cell lines (e.g., THP-1).
1. Cell Culture and Priming:
- Culture microglial cells or THP-1 monocytes in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.
- For THP-1 cells, induce differentiation into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
2. GW791343 Treatment:
- Wash the primed cells with serum-free media.
- Pre-incubate the cells with various concentrations of GW791343 (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (e.g., DMSO) for 30-60 minutes.
3. P2X7R Stimulation:
- Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
4. Sample Collection and Analysis:
- Collect the cell culture supernatants.
- Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- (Optional) Perform a lactate dehydrogenase (LDH) assay on the supernatants to assess cytotoxicity.
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start -> culture;
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In Vivo: Neurological Disease Models
While specific in vivo dosing and administration protocols for GW791343 are not extensively detailed in the public domain, the following provides a general framework based on studies of other P2X7R antagonists in rodent models of neurological diseases such as Experimental Autoimmune Encephalomyelitis (EAE) or Alzheimer's disease.
1. Animal Model Induction:
- EAE Model: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
- Alzheimer's Disease Model: Utilize transgenic mouse models that develop amyloid-beta plaques and cognitive deficits (e.g., APP/PS1 mice).
2. GW791343 Administration:
- Route of Administration: Intraperitoneal (i.p.) or oral gavage are common routes for systemic administration.
- Dosing Regimen: A starting point for dose-response studies could be in the range of 1-50 mg/kg, administered once or twice daily. The optimal dose and frequency would need to be determined empirically for each specific model and desired therapeutic effect.
- Treatment Paradigms:
- Prophylactic: Begin treatment before or at the time of disease induction.
- Therapeutic: Initiate treatment after the onset of clinical signs or pathological markers.
3. Outcome Measures:
- Clinical Scoring (EAE): Monitor and score the severity of clinical signs of paralysis daily.
- Behavioral Testing (Alzheimer's Disease): Assess cognitive function using tests such as the Morris water maze or novel object recognition.
- Histopathology and Immunohistochemistry: At the end of the study, perfuse the animals and collect brain and spinal cord tissue. Analyze for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), demyelination (in EAE), and amyloid plaque load (in Alzheimer's models).
- Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue homogenates using ELISA or multiplex assays.
Role of GPR55
Some research suggests a potential interplay between the endocannabinoid system and purinergic signaling in neuroinflammation. GPR55, an orphan G protein-coupled receptor, has been implicated in inflammatory processes. However, the direct interaction or functional relationship between GW791343 and GPR55 in the context of neurological diseases is not well-established in the current literature. Further investigation is required to elucidate any potential off-target effects or synergistic actions of GW791343 involving GPR55.
Conclusion
GW791343 represents a valuable research tool for investigating the role of the P2X7 receptor in the pathophysiology of various neurological diseases. Its ability to potently and selectively inhibit the human P2X7R makes it a compelling candidate for further preclinical and potentially clinical development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of targeting the P2X7R in the context of neuroinflammation and neurodegeneration. Future studies should focus on establishing optimal in vivo dosing regimens and further clarifying the full spectrum of its mechanistic actions within the complex environment of the central nervous system.
References
The Pharmacological Profile of GW791343 Trihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 trihydrochloride is a potent and selective allosteric modulator of the P2X7 receptor, a key player in inflammation and cellular signaling. This technical guide provides an in-depth review of the pharmacological properties of GW791343, summarizing its mechanism of action, in vitro activity, and the experimental protocols used for its characterization. Notably, GW791343 exhibits species-specific effects, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. This document consolidates available quantitative data, details key experimental methodologies, and presents visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, where it mediates inflammatory responses, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Its role in various pathological conditions, including neuroinflammatory and chronic pain states, has made it an attractive target for therapeutic intervention. Allosteric modulators of the P2X7 receptor, such as this compound, offer a nuanced approach to regulating its activity, potentially providing improved therapeutic windows compared to direct agonists or antagonists.
GW791343 is a small molecule that binds to a site on the P2X7 receptor distinct from the ATP binding site, thereby modulating the receptor's response to its endogenous ligand. Its unique species-dependent pharmacology makes it a valuable tool for investigating the structural and functional differences between human and rat P2X7 receptors and for exploring the therapeutic potential of P2X7 modulation in various preclinical models.
Mechanism of Action
GW791343 functions as an allosteric modulator of the P2X7 receptor. Its mechanism is characterized by a non-competitive interaction with the receptor, meaning it does not compete with ATP for the orthosteric binding site.[1][2][3]
-
On the human P2X7 receptor , GW791343 acts as a negative allosteric modulator (NAM) . In this capacity, it reduces the maximal response to ATP and its potent synthetic analog, BzATP, without significantly shifting the agonist's potency.[1] This inhibitory effect is achieved by binding to an allosteric site, which in turn alters the conformational changes required for full receptor activation and ion channel opening.
-
On the rat P2X7 receptor , GW791343 exhibits a contrasting effect, functioning as a positive allosteric modulator (PAM) .[1][2][3] It enhances the receptor's response to agonists, leading to an increase in the potency and/or efficacy of ATP.[2][4] This positive modulation suggests that GW791343 binding to the rat P2X7 receptor stabilizes a conformation that is more favorable for agonist-induced activation.
The molecular basis for this species-specific activity has been investigated through studies with chimeric receptors, which have identified specific amino acid residues that differ between the human and rat P2X7 receptors as being critical for determining the modulatory effect of GW791343.[5]
Signaling Pathway of P2X7 Receptor Modulation by GW791343
The P2X7 receptor, upon activation by ATP, initiates a cascade of intracellular events. GW791343, by modulating the initial receptor activation, influences these downstream signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: In Vitro Activity at the Human P2X7 Receptor
| Parameter | Value | Assay Type | Cell Line | Agonist | Reference |
| pIC₅₀ | 6.9 - 7.2 | Ethidium Accumulation | HEK293 expressing hP2X7 | ATP / BzATP | [1] |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.
Table 2: In Vitro Activity at the Rat P2X7 Receptor
| Effect | Observation | Assay Type | Cell Line | Agonist | Reference |
| Positive Allosteric Modulation | Increased agonist responses | Ethidium Accumulation | HEK293 expressing rP2X7 | ATP / BzATP | [2][3] |
Quantitative data on the fold-increase in agonist potency or efficacy for the rat P2X7 receptor is not consistently reported in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections outline the key experimental protocols used to characterize GW791343.
Ethidium Accumulation Assay
This assay measures the permeability of the cell membrane to the fluorescent dye ethidium, which is a hallmark of P2X7 receptor activation and macropore formation.
Objective: To determine the inhibitory (human P2X7) or potentiating (rat P2X7) effect of GW791343 on agonist-induced P2X7 receptor activation.
Materials:
-
HEK293 cells stably expressing either human or rat recombinant P2X7 receptors.
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer).
-
P2X7 receptor agonists: ATP or BzATP.
-
This compound.
-
Ethidium bromide solution.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: HEK293 cells expressing the P2X7 receptor of interest are cultured to confluence in 96-well plates.
-
Pre-incubation: The cell culture medium is replaced with the assay buffer. Cells are then pre-incubated with various concentrations of GW791343 (e.g., 0.01 µM to 30 µM) for a specified duration (typically 10-40 minutes).[1]
-
Agonist Stimulation: A mixture of the P2X7 agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response) and ethidium bromide is added to the wells.
-
Incubation: The plate is incubated for a defined period (e.g., 8-10 minutes) to allow for receptor activation and ethidium uptake.
-
Fluorescence Measurement: The fluorescence of intracellular ethidium, which increases upon binding to nucleic acids, is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: The fluorescence intensity is plotted against the concentration of GW791343 to determine the IC₅₀ (for human P2X7) or the degree of potentiation (for rat P2X7).
Experimental Workflow: Ethidium Accumulation Assay
Radioligand Binding Assay
Radioligand binding assays are employed to characterize the binding of GW791343 to the P2X7 receptor and to determine if it competes with other ligands.
Objective: To confirm that GW791343 binds to an allosteric site and to investigate its interaction with other allosteric modulators.
Materials:
-
Membrane preparations from HEK293 cells expressing human or rat recombinant P2X7 receptors.
-
Radiolabeled allosteric modulator (e.g., [³H]-compound-17).[2]
-
This compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated in the binding buffer with the radiolabeled allosteric modulator and varying concentrations of unlabeled GW791343.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[2]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor). The ability of GW791343 to displace the radiolabeled allosteric modulator is analyzed to determine its binding affinity for the allosteric site.
In Vivo and Preclinical Data
Currently, there is limited publicly available information on the in vivo efficacy and pharmacokinetic profile of GW791343. Preclinical studies with other P2X7 receptor modulators have shown promise in models of neurological disorders, but specific data for GW791343 in such models are not extensively documented in the reviewed literature.[6][7] Similarly, no clinical trials involving GW791343 have been identified. The primary utility of GW791343 to date has been as a research tool to probe the pharmacology of the P2X7 receptor.
Conclusion
This compound is a well-characterized allosteric modulator of the P2X7 receptor with distinct, species-specific activities. It serves as a potent negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. This dual activity makes it an invaluable tool for comparative pharmacology and for elucidating the role of the P2X7 receptor in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for further investigation of this and other P2X7 receptor modulators. While in vivo and clinical data for GW791343 are sparse, its well-defined in vitro profile continues to be of significant interest to the scientific community exploring the therapeutic potential of targeting the P2X7 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 Receptors in Neurological and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
GW791343: A Species-Dependent Allosteric Modulator of the P2X7 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW791343 is a potent, non-competitive allosteric modulator of the P2X7 receptor that exhibits distinct, species-specific activity. It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor and, conversely, as a positive allosteric modulator (PAM) of the rat P2X7 receptor. This dual activity makes GW791343 a valuable pharmacological tool for investigating the nuanced mechanisms of P2X7 receptor function and for guiding the development of species-specific therapeutic agents. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with GW791343's interaction with the P2X7 receptor.
Introduction to Allosteric Modulation of P2X7
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neurological disorders. Allosteric modulators, which bind to a site topographically distinct from the orthosteric (ATP-binding) site, offer a sophisticated means of regulating receptor function. Negative allosteric modulators decrease the receptor's response to the endogenous agonist, while positive allosteric modulators enhance it. This modulation can provide greater subtype selectivity and a more nuanced control of receptor signaling compared to traditional orthosteric antagonists or agonists.
Quantitative Analysis of GW791343 Activity
The modulatory effects of GW791343 on the P2X7 receptor have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Negative Allosteric Modulator Activity of GW791343 at the Human P2X7 Receptor
| Parameter | Value | Species | Assay Conditions | Reference |
| pIC50 | 6.9 - 7.2 | Human | Agonist-stimulated ethidium accumulation | [1][2] |
Table 2: Positive Allosteric Modulator Activity of GW791343 at the Rat P2X7 Receptor
| Effect | Observation | Species | Reference |
| Allosteric Modulation | Increases the potency and effect of ATP | Rat | [3] |
Mechanism of Action and Binding Site
Studies have demonstrated that GW791343 acts as a non-competitive inhibitor of human P2X7 receptors.[1][3] Receptor protection experiments using decavanadate and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS), which are known to interact with the ATP binding site, showed that GW791343 does not competitively bind at this orthosteric site.[3] This confirms its classification as an allosteric modulator. Further investigations have revealed that GW791343 may bind to a site that overlaps with or is closely related to the binding site of another P2X7 receptor negative allosteric modulator, compound-17.[3]
The species-specific effect of GW791343 has been pinpointed to a single amino acid residue. At position 95 of the P2X7 receptor, a phenylalanine residue in the human receptor is responsible for the negative allosteric modulation by GW791343, whereas a leucine residue at the same position in the rat receptor leads to positive allosteric modulation.[4]
Experimental Protocols
The characterization of GW791343's allosteric modulatory effects has primarily relied on cellular assays measuring agonist-induced cellular responses. A key experimental method is the agonist-stimulated ethidium accumulation assay.
Agonist-Stimulated Ethidium Accumulation Assay
This assay is a common method to assess P2X7 receptor activation, which leads to the formation of a large membrane pore permeable to molecules like ethidium bromide.
Objective: To determine the inhibitory (or potentiating) effect of GW791343 on agonist-induced P2X7 receptor activation.
Cell Lines: HEK293 cells recombinantly expressing either human or rat P2X7 receptors.
Materials:
-
HEK293 cells expressing human or rat P2X7 receptor
-
Cell culture medium
-
Agonists: ATP or BzATP
-
GW791343
-
Ethidium bromide
-
Assay buffer (e.g., sucrose or NaCl buffer)
-
Microplate reader with fluorescence detection
Protocol:
-
Cell Culture: Culture HEK293 cells expressing the P2X7 receptor of interest in appropriate cell culture flasks until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation with Modulator: On the day of the experiment, wash the cells with the assay buffer. Pre-incubate the cells with varying concentrations of GW791343 for a defined period (e.g., 40 minutes).[1]
-
Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) at a specific concentration, along with ethidium bromide, to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence of ethidium bromide as it enters the cells and intercalates with nucleic acids. Measurements are typically taken kinetically over a period of time.
-
Data Analysis: The rate of ethidium accumulation is proportional to P2X7 receptor activity. The data is analyzed to determine the concentration-dependent inhibition (for human P2X7) or potentiation (for rat P2X7) by GW791343. For NAM activity, pIC50 values are calculated from the concentration-response curves.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of GW791343 and the experimental workflow.
Caption: Mechanism of GW791343 on human and rat P2X7 receptors.
Caption: Workflow for the ethidium accumulation assay.
Conclusion
GW791343 is a well-characterized allosteric modulator of the P2X7 receptor with a fascinating species-dependent profile. It serves as a negative allosteric modulator for the human P2X7 receptor and a positive allosteric modulator for the rat ortholog. This differential activity, which is attributed to a single amino acid difference, underscores the subtle structural determinants that can dramatically alter drug-receptor interactions. For researchers in pharmacology and drug development, GW791343 is an indispensable tool for probing the allosteric regulation of the P2X7 receptor and for designing novel therapeutics with improved specificity and modulatory properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on GW791343 and Purinergic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous and evolutionarily ancient form of extracellular communication, is mediated by purine nucleotides and nucleosides such as adenosine triphosphate (ATP) and adenosine. These molecules act as signaling messengers by binding to a wide array of purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP) receptors. The P2X receptor family comprises ligand-gated ion channels, and among them, the P2X7 receptor stands out for its unique properties and involvement in a multitude of physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.
This technical guide provides a comprehensive overview of GW791343, a notable allosteric modulator of the P2X7 receptor. It details the compound's mechanism of action, summarizes key quantitative data, provides an in-depth look at relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
GW791343: A Species-Specific Allosteric Modulator of the P2X7 Receptor
GW791343 is a potent and selective allosteric modulator of the P2X7 receptor, exhibiting pronounced species-specific activity. It acts as a negative allosteric modulator (NAM) of the human P2X7 receptor, effectively antagonizing its function. In contrast, it behaves as a positive allosteric modulator (PAM) for the rat P2X7 receptor, enhancing its response to agonists. This differential activity is primarily attributed to a single amino acid difference at position 95 within the receptor's structure.
Quantitative Data Summary
The following tables summarize the key quantitative data for GW791343's activity on the human and rat P2X7 receptors.
| Parameter | Species | Value | Notes |
| pIC50 | Human | 6.9 - 7.2 | Represents the negative logarithm of the half-maximal inhibitory concentration, indicating high potency as an antagonist. |
| IC50 | Human | ~63 - 126 nM | Calculated from the pIC50 range. |
| Modulation | Human | Negative Allosteric | Acts as a non-competitive antagonist. |
| Modulation | Rat | Positive Allosteric | Enhances the potency and effect of ATP. |
Experimental Protocols
The characterization of GW791343's interaction with the P2X7 receptor has been primarily achieved through in vitro cellular assays. The following are detailed methodologies for key experiments.
Agonist-Stimulated Ethidium Bromide/YoPro-1 Uptake Assay
This is the cornerstone assay for assessing P2X7 receptor activation and its modulation. Activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da, such as the fluorescent dyes ethidium bromide or YoPro-1.
Objective: To determine the inhibitory (or potentiating) effect of GW791343 on agonist-induced P2X7 receptor pore formation.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the human or rat P2X7 receptor.
-
Agonist: ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), a more potent P2X7 agonist.
-
Test Compound: GW791343.
-
Fluorescent Dye: Ethidium Bromide or YoPro-1.
-
Assay Buffer: Typically a low ionic strength buffer, such as a sucrose-based buffer, enhances P2X7 receptor activity. A common composition is 147 mM Sucrose, 2.7 mM KCl, 1 mM CaCl2, 10 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the P2X7-expressing cells in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of GW791343 in the assay buffer.
-
Assay Protocol: a. Wash the cells with the assay buffer. b. Add the fluorescent dye (e.g., Ethidium Bromide at a final concentration of 5-20 µM) to the cells. c. Add the different concentrations of GW791343 to the wells and pre-incubate for a specified time (e.g., 20-30 minutes) at room temperature or 37°C. d. Initiate the reaction by adding the P2X7 agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response, typically in the high micromolar to low millimolar range). e. Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of dye uptake and, therefore, P2X7 receptor activation. The inhibitory effect of GW791343 is determined by comparing the rate of fluorescence increase in the presence of the compound to the control (agonist alone). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity of a compound to its target receptor.
Materials:
-
Receptor Source: Membranes prepared from cells overexpressing the P2X7 receptor.
-
Radioligand: A radiolabeled P2X7 receptor antagonist with high affinity and specificity (e.g., [³H]-A-804598).
-
Test Compound: GW791343.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize P2X7-expressing cells in a suitable buffer and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled GW791343.
-
Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known P2X7 antagonist) from the total binding. The data is then analyzed to determine the Ki (inhibitory constant) of GW791343, which is a measure of its binding affinity.
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. Initially, it functions as a cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation leads to the formation of a large transmembrane pore. These events initiate multiple intracellular signaling pathways, culminating in various cellular responses, including the release of pro-inflammatory cytokines like IL-1β.
Caption: P2X7 receptor signaling cascade.
Experimental Workflow for GW791343 Characterization
The characterization of a P2X7 receptor modulator like GW791343 follows a logical experimental progression from initial screening to more detailed mechanistic studies.
Caption: Workflow for P2X7 antagonist characterization.
Conclusion
GW791343 serves as a critical research tool for elucidating the complex roles of the P2X7 receptor in health and disease. Its species-specific allosteric modulation provides a unique opportunity to probe the receptor's function in different experimental models. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of purinergic signaling and P2X7 receptor pharmacology. Further investigation into the in vivo efficacy and safety profile of P2X7 modulators like GW791343 will be crucial for translating these preclinical findings into potential therapeutic applications.
Chemical structure and synthesis of GW791343 trihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of GW791343 trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound GW791343. Its chemical identity is well-defined, and its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride[1] |
| Molecular Formula | C₂₀H₂₇Cl₃F₂N₄O[1] |
| Molecular Weight | 483.81 g/mol [2][3] |
| CAS Number | 309712-55-8[4] |
| Canonical SMILES | CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl[2] |
Synthesis of this compound
A potential retrosynthetic analysis suggests the disconnection of the final molecule into three key building blocks: 5-(azidomethyl)-2-methylaniline, tert-butyl piperazine-1-carboxylate, and 2-chloro-N-(3,4-difluorophenyl)acetamide.
Caption: Retrosynthetic analysis of GW791343.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, exhibiting species-specific activity.[4] It produces a non-competitive antagonist effect on the human P2X7 receptor, with a pIC50 of 6.9-7.2.[4] At the rat P2X7 receptor, however, it acts as a positive allosteric modulator.
The P2X7 receptor is an ATP-gated ion channel. Upon binding of extracellular ATP, the channel opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events. As a negative allosteric modulator at the human P2X7 receptor, GW791343 is thought to bind to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel in response to ATP binding. This ultimately leads to the inhibition of P2X7-mediated downstream signaling.
Caption: P2X7 receptor signaling and the inhibitory action of GW791343.
Experimental Protocols
The biological activity of GW791343 is typically assessed using in vitro cellular assays that measure the function of the P2X7 receptor. A key experimental protocol involves measuring agonist-stimulated ethidium accumulation in cells expressing the human P2X7 receptor.
Protocol: Measurement of Agonist-Stimulated Ethidium Accumulation
This protocol is adapted from studies characterizing the effects of GW791343 on recombinant human P2X7 receptors.
Objective: To determine the inhibitory effect of GW791343 on P2X7 receptor activation by measuring the influx of ethidium, a fluorescent dye that enters cells through the large pore formed upon sustained P2X7 receptor activation.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Assay buffer (e.g., sucrose or NaCl based)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium bromide
-
This compound
-
Multi-well plates (e.g., 96-well)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GW791343 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of GW791343 or vehicle control for a specified period (e.g., 10-30 minutes) at room temperature.
-
Agonist Stimulation: Add a solution containing the P2X7 agonist (e.g., ATP) and ethidium bromide to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity of the ethidium that has entered the cells using a fluorescence plate reader (excitation ~520 nm, emission ~595 nm). Measurements are typically taken kinetically over a period of time (e.g., 30-60 minutes).
-
Data Analysis: The rate of ethidium uptake is determined from the kinetic fluorescence readings. The inhibitory effect of GW791343 is calculated by comparing the rate of uptake in the presence of the compound to the rate in the vehicle control. The pIC50 value, representing the negative logarithm of the concentration of GW791343 that causes 50% inhibition of the agonist response, can then be determined by fitting the concentration-response data to a suitable pharmacological model.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| pIC₅₀ | 6.9 - 7.2 | Human | Agonist-stimulated ethidium accumulation in HEK293 cells expressing the human P2X7 receptor. | [4] |
| Modulatory Effect | Negative Allosteric Modulator | Human | Functional assays measuring P2X7 receptor activity. | |
| Modulatory Effect | Positive Allosteric Modulator | Rat | Functional assays measuring P2X7 receptor activity. |
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation into its detailed synthesis and in vivo pharmacology will be crucial for its potential therapeutic applications.
References
Understanding the Binding Kinetics of GW791343 on the P2X7 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics and mechanism of action of GW791343, a notable allosteric modulator of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a significant target in drug development due to its role in inflammation, immune response, and neurological diseases. Understanding the nuanced interaction of compounds like GW791343 is crucial for the development of novel therapeutics.
Core Data Presentation: Binding and Potency
The interaction of GW791343 with the P2X7 receptor is characterized by its species-specific effects, acting as a negative allosteric modulator in humans and a positive allosteric modulator in rats.[1][2][3][4] The following tables summarize the available quantitative data on the potency of GW791343. While direct kinetic constants such as association rate (kon), dissociation rate (koff), and the dissociation constant (Kd) are not extensively reported in the literature, the half-maximal inhibitory concentration (IC50) values provide a robust measure of the compound's functional potency.
Table 1: Functional Potency of GW791343 on Human P2X7 Receptor
| Parameter | Value | Assay Type | Notes |
| pIC50 | 6.9 - 7.2 | Ethidium Accumulation Assay | Non-competitive antagonism[3][5][6] |
Table 2: Allosteric Site Binding Affinity of GW791343
| Parameter | Value | Species | Assay Type | Notes |
| pIC50 | 6.04 ± 0.10 | Rat | Radioligand Competition Binding Assay | Inhibition of [3H]-compound-17 binding. Potency is reported to be similar at the human receptor.[7] |
Mechanism of Action: Allosteric Modulation
GW791343 exerts its effects on the P2X7 receptor not by competing with the endogenous ligand ATP, but by binding to a distinct allosteric site.[1][7][8] This mode of action leads to a modulation of the receptor's response to ATP. In the human P2X7 receptor, this modulation is negative, resulting in an inhibition of the ATP-induced ion channel opening and subsequent downstream signaling. Conversely, in the rat P2X7 receptor, GW791343 acts as a positive allosteric modulator, enhancing the effects of ATP.[1][7][9] This species-specific difference has been attributed to a single amino acid residue at position 95 of the receptor protein (phenylalanine in humans and leucine in rats).[2][9][10]
The diagram below illustrates the principle of allosteric modulation by GW791343 on the human P2X7 receptor.
P2X7 Receptor Signaling Pathways
Activation of the P2X7 receptor initiates a cascade of intracellular signaling events. Initially, it functions as a cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation leads to the formation of a large, non-selective pore, a hallmark of the P2X7 receptor. These events trigger several downstream pathways, most notably the activation of the NLRP3 inflammasome, which leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Other significant pathways include the activation of MAP kinases (p38, ERK, JNK) and the PI3K/Akt pathway.
The following diagram provides a simplified overview of the major signaling pathways downstream of P2X7 receptor activation.
Experimental Protocols
The characterization of GW791343's binding and functional effects on the P2X7 receptor relies on specific in vitro assays. Below are detailed methodologies for two key experiments.
Ethidium Accumulation Assay for Functional Antagonism
This assay measures the formation of the large pore of the P2X7 receptor, which is permeable to the fluorescent dye ethidium bromide.
Objective: To determine the functional potency (IC50) of GW791343 in inhibiting agonist-induced P2X7 receptor pore formation.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor.
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer).
-
GW791343 stock solution.
-
P2X7 receptor agonist stock solution (e.g., ATP or BzATP).
-
Ethidium bromide solution.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into 96-well plates and culture until they reach the desired confluency.
-
Compound Pre-incubation:
-
Agonist Stimulation and Dye Uptake:
-
Prepare a solution containing the P2X7R agonist (e.g., 1 mM ATP for human P2X7R) and 100 µM ethidium bromide in assay buffer.[7]
-
Add this mixture to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) after an 8-minute incubation period for the human receptor.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the control wells (agonist only).
-
Plot the percentage of inhibition against the logarithm of the GW791343 concentration.
-
Determine the pIC50 or IC50 value by fitting the data to a four-parameter logistic equation.
-
The workflow for this assay is depicted below.
Radioligand Competition Binding Assay
This assay is used to determine the affinity of a non-labeled compound (GW791343) for a receptor by measuring its ability to compete with a radiolabeled ligand that binds to the same or an interacting allosteric site.
Objective: To determine the binding affinity (pIC50 or Ki) of GW791343 for the allosteric site on the P2X7 receptor.
Materials:
-
Membranes prepared from HEK293 cells expressing the P2X7 receptor.
-
Radioligand (e.g., [3H]-compound-17).[7]
-
GW791343 stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand for the same site).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Binding buffer.
-
Serial dilutions of GW791343 or vehicle (for total binding) or non-specific control.
-
Radioligand at a fixed concentration (e.g., 2-3 nM [3H]-compound-17).[7]
-
Cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the GW791343 concentration.
-
Determine the pIC50 or IC50 value from the competition curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
This guide provides a comprehensive overview of the binding kinetics and mechanism of action of GW791343 on the P2X7 receptor, based on currently available scientific literature. The provided data and protocols serve as a valuable resource for researchers in the field of purinergic signaling and drug discovery.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of GW791343's Effect on ATP Rhythm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploratory studies investigating the effects of GW791343 on adenosine triphosphate (ATP) rhythm. It covers the compound's mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to GW791343
GW791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP.[1][2] Notably, GW791343 exhibits species-specific effects. It acts as a negative allosteric modulator of the human P2X7 receptor, producing a non-competitive antagonist effect.[1][2][3] Conversely, in rats, it functions as a positive allosteric modulator , enhancing agonist responses.[2][4] The P2X7 receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neuropathic pain.[5][6]
Recent exploratory studies have revealed a novel role for GW791343 in modulating biological rhythms, specifically the rhythmic release of ATP in the suprachiasmatic nucleus (SCN), the brain's central pacemaker.[1]
Quantitative Data Summary
The primary quantitative data on the effect of GW791343 on ATP rhythm comes from studies on rat SCN cells. The findings are summarized in the table below.
| Parameter | Treatment | Concentration | Duration | Observation | Quantitative Result | Reference |
| ATP Rhythm | GW791343 dihydrochloride | 5 µM | 24-48 hours | Enhancement of ATP rhythm | Increased amplitude of ATP release rhythm and extracellular ATP accumulation to 144% of control levels. | [1] |
| P2X7R Activity (Human) | GW791343 dihydrochloride | 0.01 - 10 µM | 40 minutes | Non-competitive antagonism | pIC50 of 6.9-7.2 | [1] |
| P2X7R Activity (Human) | GW791343 dihydrochloride | 3 - 30 µM | 40 minutes | Negative allosteric modulation | - | [1] |
Experimental Protocols
The following section details the key experimental methodology for assessing the effect of GW791343 on ATP rhythm in SCN cells, based on published research.[1][7][8]
Cell Culture
Organotypic cultures of the rat suprachiasmatic nucleus (SCN) are prepared and maintained. These cultures preserve the tissue architecture and endogenous circadian rhythms of the SCN.
Drug Administration
GW791343 dihydrochloride is dissolved in an appropriate vehicle and added to the culture medium at a final concentration of 5 µM. To maintain a consistent concentration of the compound, the medium containing GW791343 is replaced every 4 hours throughout the 24-48 hour experimental period.[1]
Measurement of Extracellular ATP
Extracellular ATP levels in the culture medium are measured at 4-hour intervals. This is typically achieved using a luciferin-luciferase-based bioluminescence assay, which provides a highly sensitive and quantitative measure of ATP concentration.
Data Analysis
The collected data on ATP concentration over time is analyzed to determine the rhythmicity and amplitude of ATP release. This often involves fitting the data to a cosine wave or other mathematical models of circadian rhythms to quantify changes in amplitude and phase. The results from GW791343-treated cultures are then compared to vehicle-treated control cultures.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of GW791343 in Rat SCN
The following diagram illustrates the proposed signaling pathway through which GW791343, as a positive allosteric modulator in rats, enhances ATP release from SCN cells via the P2X7 receptor.
Caption: Proposed signaling pathway of GW791343 in rat SCN cells.
Experimental Workflow for Assessing Drug Effects on ATP Rhythm
The diagram below outlines a typical experimental workflow for investigating the impact of a compound like GW791343 on cellular ATP rhythm.
Caption: General experimental workflow for ATP rhythm analysis.
Conclusion
The exploratory studies on GW791343 reveal its potential to modulate the circadian rhythm of ATP release in the rat SCN. As a positive allosteric modulator of the rat P2X7 receptor, GW791343 enhances the amplitude of ATP rhythm. This finding opens new avenues for research into the role of purinergic signaling in the regulation of circadian clocks and suggests that P2X7R modulators could be valuable tools for investigating and potentially manipulating these fundamental biological processes. Further research is warranted to elucidate the precise downstream mechanisms and to investigate whether similar effects are observed in human cells, where GW791343 acts as a negative allosteric modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors [frontiersin.org]
- 8. Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and In Vivo Administration of GW791343 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and administration of GW791343 trihydrochloride for in vivo research applications. The information compiled herein is intended to guide researchers in safely and effectively using this compound in animal models.
Introduction
This compound is a potent and species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. This compound is a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₄F₂N₄O·3HCl |
| Molecular Weight | 483.81 g/mol |
| CAS Number | 1019779-04-4 |
| Appearance | Solid |
| Purity | >98% |
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ion flux triggers a cascade of downstream signaling events, including the activation of inflammasomes, MAP kinases, and transcription factors, ultimately leading to the release of pro-inflammatory cytokines and other cellular responses.
P2X7 Receptor Signaling Cascade
Dissolution Protocols for In Vivo Use
This compound exhibits limited solubility in aqueous solutions. The following vehicle compositions have been reported to yield clear solutions at a concentration of at least 2 mg/mL. It is recommended to prepare a stock solution in DMSO first and then dilute it with the other co-solvents.
| Protocol | Vehicle Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL |
Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to prepare fresh solutions for each experiment.
Experimental Protocols
Preparation of Dosing Solution (Example using Protocol 1)
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution of 2 mg/mL, take 100 µL of the 20 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.
Storage of Solutions
-
Solid Compound: Store at -20°C for up to 36 months.
-
Stock Solution (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Working Solution: It is strongly recommended to prepare fresh working solutions for each experiment and use them on the same day to ensure stability and potency.
In Vivo Administration
The appropriate administration route and dosage will depend on the specific animal model and experimental design. The following are general guidelines for common administration routes.
Experimental Workflow for In Vivo Administration
General In Vivo Experimental Workflow
Oral Gavage (Rat)
-
Animal Restraint: Gently restrain the rat to prevent movement.
-
Gavage Needle Insertion: Carefully insert a gavage needle into the esophagus. The length of insertion should be predetermined based on the animal's size.
-
Administration: Slowly administer the calculated volume of the dosing solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress.
Standard operating procedures for oral gavage in rats should be followed.
Intraperitoneal (IP) Injection (Mouse)
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle at a 15-20 degree angle and inject the solution.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Standard operating procedures for intraperitoneal injection in mice should be followed.
Disclaimer: This protocol is intended for guidance only. Researchers should optimize the dissolution method, administration route, and dosage for their specific experimental needs. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Application Notes and Protocols for GW791343 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of GW791343, a potent and species-specific allosteric modulator of the P2X7 receptor, in various in vitro assays.
Introduction
GW791343 is a valuable pharmacological tool for studying the function and signaling of the P2X7 receptor. It exhibits distinct activities depending on the species of origin of the receptor. In human P2X7 receptors, GW791343 acts as a negative allosteric modulator, inhibiting the receptor's function.[1][2][3][4] Conversely, in rat P2X7 receptors, it behaves as a positive allosteric modulator, enhancing the effects of ATP.[2][3][4] This species-specific activity makes GW791343 a critical tool for comparative studies and for dissecting the specific roles of the P2X7 receptor in different experimental models.
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neurodegeneration.[5][6][7] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[5][7] Prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da, and triggering downstream signaling cascades.[5][6]
Quantitative Data Summary
The following table summarizes the recommended concentration ranges and key quantitative data for GW791343 in in vitro assays targeting the human P2X7 receptor.
| Parameter | Value | Cell Type/Assay System | Reference |
| pIC₅₀ | 6.9 - 7.2 | Human P2X7 Receptor | [1][2][4] |
| Recommended Concentration Range (Negative Allosteric Modulation) | 0.01 - 10 µM | HEK293 cells expressing human P2X7 (Ethidium Accumulation Assay) | [1] |
| Concentration for Negative Allosteric Modulation Activity | 3 - 30 µM | HEK293 cells expressing human P2X7 | [1] |
| Concentration for Enhancing ATP Rhythm | 5 µM | SCN cells | [1] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways modulated by P2X7 receptor activation.
Caption: P2X7 receptor signaling cascade.
Experimental Protocols
Protocol 1: Ethidium Bromide Uptake Assay for Measuring P2X7 Receptor Antagonism
This protocol describes a common method to assess the inhibitory effect of GW791343 on human P2X7 receptor-mediated pore formation using an ethidium bromide (or similar dye like YO-PRO-1) uptake assay.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GW791343 dihydrochloride
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium Bromide (EtBr) or YO-PRO-1
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the HEK293-hP2X7 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of GW791343 in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of GW791343 in the assay buffer to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Compound Incubation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Add the different concentrations of GW791343 or vehicle control to the respective wells.
-
Pre-incubate the plate for 10-30 minutes at 37°C.[1]
-
-
Dye and Agonist Addition:
-
Prepare a solution containing the P2X7 agonist (e.g., ATP at a final concentration that elicits a submaximal response, typically in the mM range) and the fluorescent dye (e.g., Ethidium Bromide at 5-20 µM).
-
Add this solution to the wells containing the cells and GW791343.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ethidium Bromide: Ex/Em ~525/605 nm).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of dye uptake for each concentration of GW791343.
-
Plot the percentage of inhibition of dye uptake against the logarithm of the GW791343 concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Ethidium Bromide Uptake Assay.
Caption: Workflow for P2X7 antagonism assay.
Conclusion
GW791343 is a versatile tool for investigating the P2X7 receptor in vitro. The provided protocols and data serve as a starting point for designing and executing experiments to explore the role of this important receptor in various biological systems. Careful consideration of the species-specific activity of GW791344 is crucial for the correct interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. iris.unife.it [iris.unife.it]
- 4. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GW791343 in P2X7 Receptor Functional Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GW791343 is a potent and species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator for the human P2X7 receptor and a positive allosteric modulator for the rat P2X7 receptor.[1][2] This distinct pharmacological profile makes GW791343 a valuable tool for investigating the physiological and pathological roles of the P2X7 receptor in various systems. These application notes provide detailed protocols for utilizing GW791343 in common functional assays to characterize its inhibitory effects on the human P2X7 receptor.
The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation, immune responses, and neurobiology.[3][4] Its activation by high concentrations of extracellular ATP leads to cation influx, formation of a large membrane pore, and downstream signaling events such as the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for GW791343 in relation to the human P2X7 receptor.
| Parameter | Value | Species | Assay Conditions | Reference |
| pIC50 | 6.9 - 7.2 | Human | Ethidium accumulation assay in HEK293 cells expressing human P2X7. | [6][7] |
| Mechanism of Action | Negative Allosteric Modulator | Human | Non-competitive inhibition of agonist-stimulated ethidium accumulation. | [2][6] |
| Concentration Range (in vitro) | 0.01 - 10 µM | Human | Inhibition of agonist-stimulated ethidium accumulation in HEK293 cells. | [6] |
| Pre-incubation Time | 40 minutes | Human | To demonstrate non-competitive antagonistic activity. | [6] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. As a negative allosteric modulator, GW791343 inhibits these downstream signaling pathways by binding to a site distinct from the ATP binding site and reducing the receptor's response to its agonist.
Experimental Protocols
The following are detailed protocols for common functional assays to assess the inhibitory activity of GW791343 on the human P2X7 receptor.
Calcium Influx Assay
This assay measures the inhibition of ATP-induced intracellular calcium elevation by GW791343.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing the human P2X7 receptor into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with Ca²⁺).
-
Wash the cells once with the assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.[8]
-
After incubation, wash the cells twice with the assay buffer to remove excess dye.[9]
-
-
Compound Incubation:
-
Prepare serial dilutions of GW791343 in the assay buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Add the GW791343 dilutions or vehicle to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes.[9]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Determine the IC₅₀ value for GW791343 by plotting the percentage of inhibition of the calcium response against the concentration of the inhibitor.
-
Dye Uptake (Pore Formation) Assay
Activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which can be measured by the uptake of fluorescent dyes like ethidium bromide or YO-PRO-1.[9][10]
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed P2X7-expressing cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or a vehicle control. A 40-minute pre-incubation has been shown to be effective for demonstrating its non-competitive antagonism.[6]
-
Dye and Agonist Addition:
-
Add a fluorescent dye such as ethidium bromide (final concentration ~5-25 µM) to the wells.[9]
-
Subsequently, add the P2X7 agonist (e.g., ATP or BzATP).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[9]
-
Fluorescence Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader (for Ethidium Bromide, Excitation: ~525 nm, Emission: ~605 nm).[9]
-
Data Analysis: Determine the IC₅₀ value for GW791343 by plotting the inhibition of dye uptake against the inhibitor concentration.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells, a key downstream event of P2X7 receptor activation.[5]
Experimental Workflow:
Methodology:
-
Cell Priming: Prime immune cells, such as human peripheral blood monocytes or macrophages, with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of GW791343 or a vehicle control.
-
Cell Stimulation: Stimulate the cells with a P2X7 receptor agonist like ATP or BzATP to activate the NLRP3 inflammasome and trigger the cleavage and release of mature IL-1β.[11]
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
IL-1β Quantification: Quantify the amount of IL-1β in the collected supernatants using a commercially available ELISA kit.
-
Data Analysis: Determine the inhibitory effect of GW791343 on IL-1β release by comparing the amounts of IL-1β in the supernatants of treated versus untreated cells.
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, reagent concentrations, and incubation times, may need to be determined empirically for specific cell types and experimental setups.
References
- 1. adooq.com [adooq.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 11. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of GW791343 in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response. The P2X7 receptor (P2X7R), an ATP-gated ion channel highly expressed on microglia, has emerged as a key player in neuroinflammation.[1] Activation of the P2X7R by high concentrations of extracellular ATP, often released during cellular stress and injury, triggers a cascade of downstream signaling events. This includes the activation of the NLRP3 inflammasome and mitogen-activated protein kinases (MAPKs), leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][3] Consequently, the P2X7R represents a promising therapeutic target for mitigating neuroinflammation.
GW791343 is a potent, non-competitive, and species-specific negative allosteric modulator of the human P2X7 receptor.[4] It exhibits high affinity for the human receptor, making it a valuable tool for investigating the role of P2X7R in human-relevant in vitro models of neuroinflammation. It is important to note its species-specific activity, as it acts as a positive allosteric modulator at the rat P2X7 receptor.[5] This document provides detailed application notes and experimental protocols for the use of GW791343 in neuroinflammation research.
Data Presentation
In Vitro Efficacy of GW791343
| Parameter | Species | Cell Type | Assay | Value | Reference |
| pIC₅₀ | Human | Recombinant | Ethidium Bromide Uptake | 6.9 - 7.2 | [4] |
| Activity | Human | HEK293 expressing hP2X7R | Non-competitive antagonist | 0.01 - 10 µM | [4] |
| Activity | Human | HEK293 expressing hP2X7R | Negative allosteric modulator | 3, 10, 30 µM | [4] |
| Effect | Human | SCN cells | ATP rhythm enhancement | 5 µM | [4] |
In Vivo Efficacy of P2X7 Receptor Antagonists (for reference)
Note: Data for other P2X7R antagonists are provided as a reference for potential in vivo applications of compounds with a similar mechanism of action. Specific doses for GW7913443 in in vivo neuroinflammation models have not been extensively published.
| Compound | Animal Model | Neuroinflammatory Stimulus | Dose | Effect | Reference |
| A438079 | Mouse | Autoimmune exocrinopathy | Not specified | Ameliorated salivary gland inflammation and enhanced saliva secretion. | [6] |
| Brilliant Blue G | Rat | Subarachnoid hemorrhage | 30 mg/kg | Improved neurobehavioral function and ameliorated brain water content. | [7] |
| Generic P2X7R Antagonists | Mouse | Lipopolysaccharide (LPS) | Not specified | Abolishes the development of the inflammatory response to LPS. | [8] |
Signaling Pathways
Activation of the P2X7 receptor by extracellular ATP in microglia initiates a complex signaling cascade that is central to the neuroinflammatory response. The following diagram illustrates the key pathways involved.
References
- 1. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 4. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X7 receptor antagonism inhibits p38 mitogen-activated protein kinase activation and ameliorates neuronal apoptosis after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Experimental Design Using GW791343 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GW791341 trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor. This document outlines its mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action
GW791343 trihydrochloride is a notable pharmacological tool due to its differential effects on the P2X7 receptor across species. In human P2X7 receptors, it acts as a negative allosteric modulator , producing a non-competitive antagonist effect.[1][2][3] Conversely, at the rat P2X7 receptor, its predominant effect is positive allosteric modulation , enhancing agonist-induced responses.[3][4][5] This species-specific activity is primarily determined by the amino acid at position 95 of the receptor.[6]
GW791343 does not bind to the ATP binding site but rather to an allosteric site.[4][5] In human P2X7 receptors, its binding leads to a reduction in the maximal response to agonists like ATP and BzATP.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various in vitro assays.
Table 1: Potency of GW791343 on Human P2X7 Receptor
| Parameter | Value | Cell Line | Assay | Reference |
| pIC50 | 6.9 - 7.2 | HEK293 | Ethidium Accumulation | [1][2] |
Table 2: In Vitro Experimental Conditions and Effects
| Cell Line | Species | Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293 | Human | 0.01 - 10 µM | 40 min | Non-competitive antagonism; inhibited agonist-stimulated ethidium accumulation. | [1][2] |
| HEK293 | Human | 3 - 30 µM | 40 min | Negative allosteric modulation. | [1][2][7] |
| SCN Cells | Rat | 5 µM | 24 - 48 h | Enhanced amplitude of ATP release rhythm. | [1] |
| U-2 OS | Human/Rat Chimeras | Not specified | 40 min | Differential effects depending on the receptor chimera, highlighting the role of specific amino acid domains. | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway and a general workflow for in vitro assays using GW791343.
Experimental Protocols
Ethidium Accumulation Assay for P2X7 Receptor Antagonism
This assay measures the uptake of ethidium bromide, a fluorescent dye that enters cells through the large pore formed upon P2X7 receptor activation.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated 96-well black, clear-bottom plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
P2X7 receptor agonist stock solution (e.g., ATP or BzATP, 10 mM in water).
-
Assay buffer (e.g., NaCl buffer or sucrose buffer).[1]
-
Ethidium bromide solution (e.g., 20 µM in assay buffer).
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed HEK293-hP2X7 cells into 96-well plates at a density of 70,000-80,000 cells per well.[4]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Assay Procedure:
-
On the day of the experiment, wash the cells once with the assay buffer.
-
Add the diluted GW791343 solutions to the respective wells.
-
Pre-incubate the plate for 40 minutes at room temperature.[1][2]
-
Prepare the agonist and ethidium bromide solution in the assay buffer.
-
Add the agonist/ethidium bromide solution to the wells to stimulate the P2X7 receptor.
-
Immediately begin measuring fluorescence at appropriate excitation/emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every 1-2 minutes for a total of 20-30 minutes.
-
-
Data Analysis:
-
Determine the rate of ethidium uptake for each concentration of GW791343.
-
Normalize the data to the positive control (agonist alone) and negative control (buffer alone).
-
Plot the normalized response against the logarithm of the GW791343 concentration and fit to a four-parameter logistic equation to determine the pIC50.
-
Radioligand Binding Assay
This assay can be used to determine if GW791343 binds to the same site as other allosteric modulators.
Materials:
-
Membranes prepared from cells expressing the P2X7 receptor (e.g., U-2 OS cells).[4]
-
Radioligand, such as [³H]-compound-17.[4]
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA).[4]
-
Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of GW791343.
-
Include wells for total binding (radioligand only) and non-specific binding.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the GW791343 concentration to determine its ability to displace the radioligand.
-
ATP Release Assay in SCN Cells
This protocol is for studying the effect of GW791343 on circadian ATP release in rat suprachiasmatic nucleus (SCN) cells.[1]
Materials:
-
Organotypic cultures of rat SCN cells.
-
Culture medium.
-
This compound.
-
ATP measurement kit (e.g., luciferin-luciferase based).
-
Luminometer.
Protocol:
-
Cell Culture and Treatment:
-
Maintain SCN cell cultures under a controlled light-dark cycle.
-
Treat the cultures with 5 µM GW791343. Replace the medium with fresh drug-containing medium every 4 hours.[1]
-
-
Sample Collection:
-
Collect samples of the culture medium at regular intervals (e.g., every 4 hours) over a 24-48 hour period.[1]
-
-
ATP Measurement:
-
Measure the concentration of ATP in the collected medium samples using an ATP measurement kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the ATP concentration over time to observe the circadian rhythm of ATP release.
-
Compare the amplitude and pattern of ATP release in GW791343-treated cultures to control cultures to determine the effect of the compound. The results should show an enhanced amplitude of the ATP release rhythm.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing the Efficacy of GW791343 Trihydrochloride in Animal Models
Disclaimer: As of the current date, publicly available literature does not contain in vivo efficacy studies for GW791343 trihydrochloride in animal models of disease. The following application notes and protocols are therefore based on the known pharmacology of the compound and established animal models for the P2X7 receptor. These are proposed experimental frameworks for researchers and drug development professionals.
Introduction
This compound is a potent and selective allosteric modulator of the P2X7 receptor with pronounced species-specific effects. It acts as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) of the rat P2X7 receptor.[1][2] This unique pharmacological profile necessitates the careful selection of appropriate animal models to investigate its therapeutic potential. The P2X7 receptor is a key player in neuroinflammation, immune response, and pain signaling, making it a compelling target for a range of pathologies.
These application notes provide detailed protocols for proposed animal models to assess the efficacy of this compound in key therapeutic areas.
Animal Models for Testing the Efficacy of GW791343 as a P2X7 Antagonist (Human Receptor)
To evaluate the antagonist activity of GW791343 on the human P2X7 receptor, a humanized mouse model is the most appropriate choice. These models express the human P2X7 receptor, allowing for the direct assessment of the compound's effects on the human target in an in vivo setting.
Humanized Mouse Model of Neuropathic Pain
Objective: To assess the analgesic efficacy of GW791343 in a model of neuropathic pain.
Animal Model: Humanized P2X7 knock-in mice on a C57BL/6 background.
Experimental Protocol:
-
Induction of Neuropathic Pain (Chronic Constriction Injury - CCI):
-
Anesthetize mice with isoflurane.
-
Expose the right sciatic nerve through a small incision in the thigh.
-
Place four loose ligatures around the nerve using 4-0 chromic gut suture.
-
Close the incision with sutures or wound clips.
-
Sham-operated animals will have the nerve exposed but not ligated.
-
-
Drug Administration:
-
Allow animals to recover for 7 days post-surgery and confirm the development of mechanical allodynia.
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
A proposed dose range for initial studies could be 1, 10, and 30 mg/kg, administered once daily.
-
-
Behavioral Testing (Endpoint Measurement):
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline (before CCI), post-CCI (before treatment), and at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) at the same time points.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 2h post-dose (Mean ± SEM) | Paw Withdrawal Latency (s) at 2h post-dose (Mean ± SEM) |
| Sham + Vehicle | - | 4.5 ± 0.3 | 12.1 ± 0.8 |
| CCI + Vehicle | - | 0.8 ± 0.1 | 5.2 ± 0.4 |
| CCI + GW791343 | 1 | Data to be generated | Data to be generated |
| CCI + GW791343 | 10 | Data to be generated | Data to be generated |
| CCI + GW791343 | 30 | Data to be generated | Data to be generated |
Animal Models for Testing the Efficacy of GW791343 as a P2X7 Potentiator (Rat Receptor)
Given that GW791343 potentiates the activity of the rat P2X7 receptor, it can be investigated in rat models where enhanced P2X7 signaling might be beneficial, for instance, in certain cancer immunotherapy models where P2X7 activation on immune cells can promote anti-tumor responses.
Rat Model of Syngeneic Tumor Growth
Objective: To evaluate the potential of GW791343 to enhance anti-tumor immunity by potentiating P2X7 receptor signaling in a rat tumor model.
Animal Model: Wistar or Fischer rats.
Experimental Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a syngeneic tumor cell line (e.g., RCN-9 rat colon carcinoma cells) into the flank of the rats.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Drug Administration:
-
Once tumors are established, randomize animals into treatment groups.
-
Administer this compound or vehicle i.p. daily.
-
A proposed starting dose range could be 1, 5, and 20 mg/kg.
-
Consider a combination therapy group with a sub-optimal dose of a checkpoint inhibitor (e.g., anti-PD-1 antibody).
-
-
Endpoint Measurements:
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Survival Analysis: Monitor animals for signs of distress and euthanize when tumors reach a predetermined size or if ulceration occurs.
-
Immunophenotyping: At the end of the study, collect tumors and spleens for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations (e.g., CD8+ T cells, NK cells).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IFN-γ) in the tumor microenvironment and serum.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) on Day 21 (Mean ± SEM) | Median Survival (days) |
| Vehicle | - | 1500 ± 150 | 25 |
| GW791343 | 1 | Data to be generated | Data to be generated |
| GW791343 | 5 | Data to be generated | Data to be generated |
| GW791343 | 20 | Data to be generated | Data to be generated |
| Anti-PD-1 (low dose) | - | 1200 ± 120 | 28 |
| GW791343 (20) + Anti-PD-1 (low dose) | 20 | Data to be generated | Data to be generated |
Signaling Pathways and Experimental Workflows
Caption: P2X7 receptor signaling pathway modulated by GW791343.
Caption: Experimental workflow for neuropathic pain model.
Caption: Experimental workflow for syngeneic tumor model.
References
Optimal Administration Route for GW791343 in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal administration route for the P2X7 receptor modulator GW791343 in rodent studies. This document outlines the critical considerations, detailed experimental protocols, and data presentation formats to ensure reproducible and reliable results.
Introduction to GW791343
GW791343 is an allosteric modulator of the P2X7 receptor with pronounced species-specific effects. In human P2X7 receptors, it acts as a negative allosteric modulator, inhibiting receptor function.[1][2][3] Conversely, in rat P2X7 receptors, GW791343 acts as a positive allosteric modulator, potentiating the receptor's response to ATP.[1][3][4] This differential activity is crucial when designing and interpreting rodent studies intended to model human responses. The choice of administration route will significantly impact the pharmacokinetic and pharmacodynamic profile of GW791343, influencing study outcomes.
Considerations for Selecting an Administration Route
| Administration Route | Advantages | Disadvantages | Key Considerations for GW791343 |
| Oral (PO) | - Mimics clinical route of administration for many drugs.- Convenient for repeat dosing. | - Variable bioavailability due to first-pass metabolism.- Slower onset of action.- Potential for gastrointestinal irritation. | - Bioavailability is currently unknown and would need to be determined.- Slower absorption may be suitable for studies requiring sustained exposure. |
| Intraperitoneal (IP) | - Rapid absorption, often approaching intravenous administration.- Bypasses first-pass metabolism.- Technically straightforward. | - Potential for injection into abdominal organs.- Can cause peritoneal irritation.- Not a common route for human drug administration. | - Likely to result in rapid and high peak plasma concentrations.- Suitable for acute efficacy studies where rapid target engagement is desired. |
| Subcutaneous (SC) | - Slower, more sustained absorption compared to IP.- Reduced peak concentrations and prolonged duration of action.- Generally well-tolerated. | - Slower onset of action.- Potential for local tissue reactions.- Absorption can be variable depending on injection site and formulation. | - May provide a more sustained plasma concentration profile, which could be beneficial for chronic studies.- The slower absorption might mitigate potential off-target effects associated with high peak concentrations. |
Quantitative Data Summary
Due to the lack of publicly available comparative pharmacokinetic data for GW791343, the following tables are presented as templates for researchers to populate with their own experimental data. Obtaining these parameters is critical for understanding the exposure of the compound and for correlating it with pharmacodynamic outcomes.
Table 1: Pharmacokinetic Parameters of GW791343 in Rodents (Template)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral | |||||
| Intraperitoneal | |||||
| Subcutaneous |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Efficacy of GW791343 in a Rodent Model of [Specify Model] (Template)
| Route | Dose (mg/kg) | Dosing Regimen | Efficacy Endpoint | Result |
| Oral | ||||
| Intraperitoneal | ||||
| Subcutaneous |
Experimental Protocols
The following are detailed protocols for the preparation and administration of GW791343 via oral, intraperitoneal, and subcutaneous routes in rodents.
Formulation of GW791343 for In Vivo Administration
GW791343 dihydrochloride is soluble in water.[3] However, for in vivo studies, formulation in a vehicle that enhances stability and bioavailability is often necessary. A common vehicle for rodent studies is a solution of DMSO, PEG300, Tween-80, and saline.
Materials:
-
GW791343 dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of GW791343 in DMSO (e.g., 20 mg/mL).
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to PEG300.
-
Mix thoroughly until a clear solution is obtained.
-
Add Tween-80 and mix again.
-
Finally, add sterile saline to reach the desired final volume and concentration.
-
A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of GW791343 should be calculated based on the desired dose and the dosing volume for the specific route and animal weight.
Oral Administration (Gavage)
Materials:
-
Formulated GW791343 solution
-
Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe
Protocol:
-
Accurately weigh the animal to determine the correct dosing volume. A common dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, administer the solution slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Administration
Materials:
-
Formulated GW791343 solution
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Protocol:
-
Accurately weigh the animal to determine the correct dosing volume. A common dosing volume for IP injection in mice is 10 mL/kg.
-
Restrain the animal in dorsal recumbency, tilting the head downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
Subcutaneous (SC) Administration
Materials:
-
Formulated GW791343 solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
Protocol:
-
Accurately weigh the animal to determine the correct dosing volume. A common dosing volume for SC injection in mice is 5-10 mL/kg.
-
Grasp the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor for any local reactions.
Visualizations
P2X7 Receptor Signaling and Allosteric Modulation by GW791343
Caption: P2X7 receptor signaling and species-specific allosteric modulation by GW791343.
Experimental Workflow for Evaluating Administration Routes
Caption: Workflow for comparing administration routes of GW791343 in rodent studies.
References
Illuminating Ion Channel Modulation: Techniques for Assessing GW791343's Effect on P2X7 Receptor Activity
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of GW791343 on ion channel activity. The focus is on the P2X7 receptor, a key target in neurological diseases and inflammatory pain, for which GW791343 acts as a species-specific allosteric modulator.
GW791343 exhibits distinct pharmacological profiles depending on the species, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][2][3][4][5] This differential activity makes it a valuable pharmacological tool for dissecting the role of the P2X7 receptor in various physiological and pathological processes.[6][7][8]
This guide outlines three primary techniques to measure the modulatory effects of GW791343 on P2X7 receptor function: Ethidium Bromide Uptake Assay, Radioligand Binding Assay, and Whole-Cell Patch-Clamp Electrophysiology. Detailed protocols, data presentation tables, and explanatory diagrams are provided to facilitate experimental design and execution.
Quantitative Data Summary
The following table summarizes the quantitative data for GW791343's activity on human and rat P2X7 receptors.
| Parameter | Human P2X7 Receptor | Rat P2X7 Receptor | Reference |
| Activity | Negative Allosteric Modulator | Positive Allosteric Modulator | [1][2][3][4][5] |
| pIC50 | 6.9 - 7.2 | Not Applicable (Potentiator) | [9] |
Note: pIC50 values are a measure of the potency of an inhibitor. For the rat P2X7 receptor, where GW791343 acts as a positive allosteric modulator, an EC50 for potentiation would be a more appropriate measure, though this specific data was not prominently available in the searched literature.
Signaling Pathway of the P2X7 Receptor
Activation of the P2X7 receptor by its endogenous agonist, ATP, triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[2][10][11][12][13] This ion flux initiates a cascade of downstream signaling events.
Experimental Protocols
Ethidium Bromide Uptake Assay
This assay measures the formation of the large-conductance pore associated with sustained P2X7 receptor activation, which allows the passage of larger molecules like ethidium bromide (EtBr).
Experimental Workflow:
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing either human or rat P2X7 receptors in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a dilution series of GW791343 in a suitable assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of GW791343 or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[1]
-
Add the P2X7 receptor agonist (e.g., ATP or BzATP) and ethidium bromide to each well.[1][14][15][16]
-
Incubate the plate for an appropriate time (e.g., 15-30 minutes) at 37°C.[1]
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 525 nm and 605 nm, respectively.[1]
-
Data Analysis: Plot the fluorescence intensity against the concentration of GW791343. For the human P2X7 receptor, calculate the IC50 value, which is the concentration of GW791343 that inhibits 50% of the agonist-induced ethidium bromide uptake. For the rat P2X7 receptor, assess the potentiation of the agonist response.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X7 receptor, allowing for the characterization of GW791343's allosteric modulatory effects.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2X7 receptor.[17][18][19]
-
Binding Assay:
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[17]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[17]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Determine the specific binding at each concentration of GW791343. Analyze the data to determine if GW791343 enhances or inhibits the binding of the radioligand, which is indicative of positive or negative allosteric modulation, respectively.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through the P2X7 channel in response to agonist application, providing detailed information on channel kinetics and modulation by compounds like GW791343.[3][6][8][20][21][22]
Experimental Workflow:
Protocol:
-
Cell Preparation: Prepare a dish of isolated cells expressing the P2X7 receptor.
-
Pipette Preparation: Fabricate glass micropipettes with a suitable resistance and fill them with an intracellular solution.[20][22]
-
Whole-Cell Configuration:
-
Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV).
-
Drug Application:
-
Perfuse the cell with an extracellular solution containing the P2X7 agonist (e.g., ATP) to evoke an inward current.
-
Co-apply the agonist with different concentrations of GW791343 to the same cell.
-
-
Data Acquisition and Analysis: Record the changes in the current amplitude and kinetics in the presence of GW791343. For the human P2X7 receptor, an inhibition of the current is expected. For the rat P2X7 receptor, a potentiation of the current should be observed. Analyze the dose-response relationship to quantify the modulatory effect.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Patch Clamp Protocol [labome.com]
- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biophysics-reports.org [biophysics-reports.org]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Studying Purinergic Signaling in the CNS with GW791343
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing GW791343, a potent and species-specific P2X7 receptor modulator, to investigate purinergic signaling pathways in the Central Nervous System (CNS). Purinergic signaling, mediated by extracellular nucleotides like ATP, plays a critical role in neurotransmission, neuroinflammation, and glial cell function. The P2X7 receptor, an ATP-gated ion channel, is a key player in these processes and a promising therapeutic target for various neurological disorders.
GW791343 acts as a negative allosteric modulator of the human P2X7 receptor, making it a valuable tool for studying the role of this receptor in human-derived cell systems and for researchers developing therapeutics targeting the human P2X7 receptor.[1] It is important to note that GW791343 exhibits species-specific activity, acting as a positive allosteric modulator on the rat P2X7 receptor.[2] This characteristic should be carefully considered when designing and interpreting experimental data.
This document offers detailed protocols for in vitro assays, summarizes key quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows to facilitate your research.
Data Presentation
Quantitative Data for GW791343
| Parameter | Species | Value | Assay Conditions | Reference |
| pIC₅₀ | Human | 6.9 - 7.2 | Ethidium accumulation assay | [1] |
| Activity | Human | Negative Allosteric Modulator | Ethidium accumulation assay | [2] |
| Activity | Rat | Positive Allosteric Modulator | Ethidium accumulation assay | [2] |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial signaling event can lead to several downstream consequences, including the activation of the NLRP3 inflammasome, subsequent processing and release of pro-inflammatory cytokines such as IL-1β, and in cases of prolonged activation, the formation of a larger pore leading to cell death.
Caption: P2X7 receptor signaling cascade.
Experimental Workflow: In Vitro Characterization of GW791343
The following diagram outlines a typical workflow for characterizing the inhibitory effect of GW791343 on P2X7 receptor function in vitro.
Caption: In vitro workflow for GW791343.
Experimental Protocols
In Vitro Inhibition of IL-1β Release from Microglia
This protocol details the steps to measure the inhibitory effect of GW791343 on ATP-induced IL-1β release from cultured human microglial cells.
Materials:
-
Human microglial cell line (e.g., HMC3) or primary human microglia
-
Cell culture medium (e.g., DMEM/F10 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
GW791343
-
ATP
-
Phosphate Buffered Saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed human microglial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.[3]
-
Compound Incubation: Wash the cells with PBS and then pre-incubate with various concentrations of GW791343 (e.g., 0.01 µM to 10 µM) or vehicle control for 30-60 minutes.[3]
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as ATP (typically 1-5 mM), for 30-60 minutes.[3]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each GW791343 concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.[3]
Ethidium Bromide Uptake Assay for P2X7 Receptor Pore Formation
This assay measures the formation of the P2X7 receptor pore, which allows the entry of larger molecules like ethidium bromide into the cell upon prolonged receptor activation.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Cell culture medium
-
GW791343
-
ATP or BzATP (a more potent P2X7 agonist)
-
Ethidium Bromide (EtBr)
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)[4]
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the human P2X7-expressing HEK293 cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Dye and Agonist Addition: Add Ethidium Bromide (e.g., 20 µM) to the wells. A baseline fluorescence reading can be taken at this point. Then, add the P2X7 agonist (e.g., 300 µM BzATP) to stimulate pore formation.[4]
-
Measurement: Immediately begin recording the fluorescence intensity over time (e.g., every minute for 15-30 minutes) using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).
-
Data Analysis: Calculate the rate of ethidium bromide uptake or the total fluorescence change in response to the agonist. Determine the IC₅₀ value for GW791343 by plotting the inhibition of dye uptake against the inhibitor concentration.
In Vivo Administration in CNS Disease Models (General Guidance)
Due to the species-specific nature of GW791343, in vivo studies should ideally be conducted in animal models expressing the human P2X7 receptor (humanized mouse models). If using standard rodent models, it is crucial to remember that GW791343 will act as a positive allosteric modulator of the rat P2X7 receptor and may have different effects on the mouse receptor. The following is a general guideline for administration; specific doses and routes will need to be optimized for your particular model and research question.
Considerations for In Vivo Studies:
-
Animal Model Selection: Choose a relevant CNS disease model. Examples include models of neuroinflammation (e.g., LPS-induced), Alzheimer's disease (e.g., APP/PS1 transgenic mice), or neuropathic pain.
-
Dosing Formulation: GW791343 dihydrochloride is soluble in water.[1] For intraperitoneal (i.p.) or oral (p.o.) administration, it can be dissolved in saline or a suitable vehicle. A suggested formulation for in vivo experiments involves preparing a stock solution in DMSO and then diluting it with a vehicle such as 20% SBE-β-CD in saline or corn oil.[1]
-
Administration Route: Common routes for CNS studies include intraperitoneal (i.p.), oral gavage (p.o.), or direct CNS delivery via intracerebroventricular (i.c.v.) or intrathecal injection.[7][8]
-
Dose and Frequency: The optimal dose and frequency of administration will need to be determined empirically for each model. This can be informed by in vitro potency and any available pharmacokinetic data.
Example Protocol Outline (to be adapted):
-
Animal Acclimatization: Acclimate animals to the housing conditions and handling procedures.
-
Baseline Measurements: Perform baseline behavioral or physiological measurements relevant to the CNS disorder being modeled.
-
Drug Administration: Administer GW791343 or vehicle control according to the determined dose, route, and frequency.
-
Monitoring: Monitor the animals for any adverse effects and continue with the disease induction protocol (if applicable).
-
Outcome Measures: At the end of the treatment period, perform endpoint analyses, which may include:
-
Behavioral tests (e.g., cognitive tests, pain sensitivity assays).
-
Immunohistochemical analysis of brain tissue for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and P2X7 receptor expression.
-
Measurement of cytokine levels (e.g., IL-1β) in brain homogenates or cerebrospinal fluid (CSF).
-
Analysis of neuronal survival or pathology.
-
-
Data Analysis: Compare the outcomes between the GW791343-treated group and the vehicle-treated control group using appropriate statistical methods.
Conclusion
GW791343 is a valuable pharmacological tool for dissecting the role of the human P2X7 receptor in purinergic signaling within the CNS. The provided protocols and information are intended to serve as a starting point for researchers. It is essential to optimize these protocols for your specific experimental systems and to carefully consider the species-specific nature of this compound when interpreting results. Further investigation into the in vivo pharmacokinetics and efficacy of GW791343 in relevant CNS disease models will be crucial for advancing our understanding of P2X7 receptor function and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. P2X7 antagonists for CNS indications: recent patent disclosures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models | Semantic Scholar [semanticscholar.org]
- 7. Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal administration of CNS therapeutics to awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent GW791343 trihydrochloride from precipitating in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of GW791343 trihydrochloride, with a focus on preventing its precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a potent and selective, non-competitive allosteric modulator of the human P2X7 receptor. It is utilized in research, particularly in studies related to neurological diseases.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (DMSO).
Q3: What is the maximum solubility of this compound in these solvents?
A3: The maximum reported solubility is up to 100 mM in both water and DMSO. Another source indicates a solubility of 48.4 mg/mL (approximately 100 mM) in DMSO. Sonication is recommended to facilitate dissolution in DMSO.
Q4: Why does my GW7913443 trihydrochloride solution precipitate when diluted in an aqueous buffer?
A4: Precipitation upon dilution in aqueous buffers, such as Phosphate-Buffered Saline (PBS), is a common issue for hydrochloride salts of amine-containing compounds. The primary reasons include:
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pH Shift: GW791343 is a basic compound, and its trihydrochloride salt is acidic. When a concentrated stock solution (e.g., in DMSO or water) is diluted into a neutral or slightly alkaline buffer, the pH of the final solution may increase. If the pH approaches the pKa of the compound, the equilibrium will shift from the more soluble ionized (salt) form to the less soluble neutral (free base) form, causing it to precipitate.
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Exceeding Solubility Limit: The final concentration of the compound in the aqueous buffer may exceed its solubility limit under those specific conditions (e.g., pH, temperature, presence of other salts).
-
Common Ion Effect: High concentrations of chloride ions in the final solution could potentially decrease the solubility of the hydrochloride salt, although this is a less common cause of precipitation in typical buffered solutions.
Q5: How can I prevent precipitation of this compound in my experiments?
A5: To prevent precipitation, consider the following strategies:
-
pH Control: Maintain the pH of your final aqueous solution in the acidic range (e.g., pH < 6.0) to ensure the compound remains in its protonated, more soluble form.
-
Use of Co-solvents: For challenging applications, especially for in vivo studies, using a co-solvent system can help maintain solubility.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of the buffer, add the buffer to the stock solution in a stepwise manner while mixing.
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Prepare Fresh Solutions: It is always recommended to prepare solutions fresh for each experiment to minimize the risk of precipitation over time.
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Sonication and Gentle Warming: These techniques can be used to aid in the initial dissolution and to redissolve any precipitate that may have formed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in water or DMSO | The compound has not fully dissolved. | - Vortex the solution for a longer period.- Use sonication to aid dissolution.- Gentle warming (e.g., to 37°C) can also be applied. |
| Precipitation immediately after dilution into an aqueous buffer (e.g., PBS) | - The pH of the buffer is too high, causing the formation of the less soluble free base.- The final concentration exceeds the solubility in the buffer. | - Use a buffer with a more acidic pH (e.g., a citrate-based buffer at pH 5-6).- Lower the final concentration of this compound.- Prepare the solution using a co-solvent formulation (see Experimental Protocols). |
| A clear solution becomes cloudy or forms a precipitate over time | - The solution is unstable at the storage temperature.- Gradual pH shift in a weakly buffered solution. | - Prepare solutions fresh before use.- If short-term storage is necessary, store aliquots at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Variability in experimental results | Partial precipitation of the compound leading to inconsistent concentrations. | - Visually inspect solutions for any signs of precipitation before each use.- If a precipitate is observed, attempt to redissolve it by sonication or gentle warming. If unsuccessful, prepare a fresh solution.- Consider filtering the solution through a 0.22 µm filter before use to remove any undissolved particles. |
Data Presentation
Solubility Data for this compound
| Solvent | Reported Solubility | Molar Concentration | Notes |
| Water | up to 100 mM | ~100 mM | Conditions (pH, temperature) not specified. |
| DMSO | up to 100 mM | ~100 mM | |
| DMSO | 48.4 mg/mL | ~100 mM | Sonication is recommended. |
Formulation for GW791343 dihydrochloride (a related salt) for In Vivo Use
| Protocol | Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL |
Note: These protocols are for the dihydrochloride salt and may need optimization for the trihydrochloride salt, but they provide a good starting point for creating aqueous-based formulations.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes or warm the solution gently to 37°C until the compound is completely dissolved.
-
Storage: For short-term storage, aliquot the stock solution into cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for in vitro assays)
-
Buffer Preparation: Prepare an aqueous buffer with a pH in the acidic range (e.g., pH 5.0-6.0). Filter the buffer through a 0.22 µm filter.
-
Pre-warming: Gently warm the buffer to room temperature or 37°C.
-
Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed buffer. b. While vortexing the buffer, slowly add the required volume of the this compound stock solution drop-wise. c. Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may be necessary to lower the final concentration or use a buffer with a lower pH.
Protocol 3: Co-Solvent Formulation for Enhanced Aqueous Solubility (based on dihydrochloride protocols)
This protocol is adapted from formulations for the closely related dihydrochloride salt and may require optimization.
-
Prepare a High-Concentration Stock in DMSO: Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
Solvent Mixing (Example using Protocol 1 from the table): a. In a sterile tube, add the required volume of the DMSO stock solution. b. Add 4 volumes of PEG300 and mix thoroughly. c. Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous. d. Finally, add 4.5 volumes of saline to reach the final volume and mix well.
-
Final Solution Check: The final solution should be clear. If precipitation occurs, adjust the ratios of the co-solvents or decrease the final drug concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing a working solution.
References
Troubleshooting Inconsistent Results with GW791343: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with GW791343.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you might be facing in your experiments.
Question 1: Why am I observing opposite effects of GW791343 in my human and rat cell lines?
Answer: This is an expected outcome due to the species-specific action of GW791343. The compound is a negative allosteric modulator of the human P2X7 receptor, leading to its inhibition.[1] Conversely, it acts as a positive allosteric modulator at the rat P2X7 receptor, enhancing its activity.[1] This differential activity is primarily attributed to a single amino acid difference at position 95 of the P2X7 receptor (phenylalanine in humans and leucine in rats).[2][3] Always ensure you are considering the species of your experimental model when interpreting results.
Question 2: My results with GW791343 are not reproducible. What are the common causes?
Answer: Inconsistent results can stem from several factors. Here are the most common culprits and how to address them:
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Reagent Stability and Storage: GW791343 has specific storage requirements. Improper storage can lead to degradation and loss of activity.[4]
-
Solubility Issues: GW791343 is soluble in water up to 100 mM. However, for in vivo studies requiring specific formulations, ensuring complete dissolution is critical. If you observe precipitation, gentle heating or sonication may be necessary.[4]
-
Experimental Protocol Variations: Minor differences in experimental protocols can lead to significant variations in results.
-
Incubation Time: The effects of GW791343 can be time-dependent. For instance, at the human P2X7 receptor, it has shown slow reversal effects.[4] Ensure your incubation times are consistent across experiments.
-
Agonist Concentration: As an allosteric modulator, the effect of GW791343 will depend on the concentration of the P2X7 agonist (e.g., ATP, BzATP) used.
-
Question 3: I am not seeing any effect of GW791343 in my human cell line. What could be the problem?
Answer: If you are not observing the expected inhibitory effect in a human cell line, consider the following:
-
P2X7 Receptor Expression: Confirm that your cell line expresses the human P2X7 receptor at a sufficient level.
-
Concentration Range: Ensure you are using an appropriate concentration range. The reported pIC50 for the human P2X7 receptor is between 6.9 and 7.2.[4]
-
Assay Conditions: The buffer composition and temperature can influence the activity of P2X7 receptor antagonists.[5] While GW791343's effects are reported to be only slightly affected by assay buffer composition, it is a factor to consider.[5]
Frequently Asked Questions (FAQs)
What is the mechanism of action of GW791343?
GW791343 is an allosteric modulator of the P2X7 receptor.[1] This means it does not bind to the same site as the endogenous agonist, ATP, but rather to a different site on the receptor, thereby altering the receptor's response to the agonist.[1]
Is GW791343 species-specific?
Yes, GW791343 exhibits pronounced species-specific activity. It is a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) of the rat P2X7 receptor.[1]
What are the recommended storage conditions for GW791343?
For long-term storage of the solid compound, it is recommended to store it under desiccating conditions. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
What is the solubility of GW791343?
GW791343 is soluble in water up to 100 mM.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| pIC50 | 6.9 - 7.2 | Human | [4] |
| Action | Negative Allosteric Modulator | Human | [1] |
| Action | Positive Allosteric Modulator | Rat | [1] |
| Solubility in Water | up to 100 mM | N/A | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | N/A | [4] |
Experimental Protocols
Ethidium Bromide Uptake Assay for P2X7 Receptor Activity
This protocol is a common method to assess P2X7 receptor activation, which leads to pore formation and the uptake of dyes like ethidium bromide.
-
Cell Preparation: Culture cells expressing the P2X7 receptor to the desired confluency.
-
Cell Harvest: Detach the cells and resuspend them in a suitable buffer (e.g., HEPES-buffered salt solution) at a concentration of 2.5 x 10^6 cells/mL.
-
Dye Loading: Add ethidium bromide to the cell suspension.
-
Compound Incubation: Pre-incubate the cells with GW791343 or vehicle control for a specified time (e.g., 40 minutes).
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., BzATP) to stimulate the receptor.
-
Measurement: Measure the fluorescence of ethidium bromide inside the cells over time. An increase in fluorescence indicates P2X7 receptor activation and pore formation.
Visualizations
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for GW791343 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for GW791343 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is GW791343 and what is its primary mechanism of action?
A1: GW791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R). It exhibits species-specific activity, acting as a negative allosteric modulator (antagonist) on the human P2X7 receptor and a positive allosteric modulator (potentiator) on the rat P2X7 receptor.[1] This means it binds to a site on the receptor that is different from the ATP-binding site and, in human cells, it prevents the channel from opening in response to ATP.
Q2: What is the typical range for incubation time with GW791343?
A2: The optimal incubation time for GW791343 is highly dependent on the experimental objective. Published studies have reported incubation times ranging from a short pre-incubation of 10-40 minutes for assessing acute antagonistic effects on ion channel function, to longer periods of 24-48 hours for studying its influence on circadian rhythms of ATP release.[2]
Q3: How does the choice of agonist (e.g., ATP vs. BzATP) affect the experiment?
A3: The choice of agonist can influence the required concentration and the kinetics of P2X7R activation. BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a more potent agonist than ATP at the P2X7 receptor and can elicit channel opening at lower concentrations.[3] The deactivation kinetics of the P2X7R after agonist removal can also differ between ATP and BzATP, which may be a consideration in your experimental design.[3]
Q4: Does GW791343 itself affect cell viability?
A4: While specific cytotoxicity data for GW791343 is not extensively reported in the provided search results, prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore, which can induce apoptosis or necrosis.[4][5] As a negative allosteric modulator in human cells, GW791343 would be expected to protect against ATP-induced cell death. However, it is always recommended to perform a dose-response and time-course experiment to assess the potential for off-target cytotoxic effects of any compound in your specific cell model.
Troubleshooting Guide: Optimizing Incubation Time
This guide will help you troubleshoot common issues related to GW791343 incubation time in your cell culture experiments.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| No or weak inhibition of P2X7R activity (e.g., no reduction in calcium influx or cytokine release). | Incubation time is too short. The compound may not have had sufficient time to reach and bind to the P2X7 receptors. | Increase Incubation Time: Perform a time-course experiment. Pre-incubate cells with GW791343 for varying durations (e.g., 15, 30, 60, 120 minutes) before adding the P2X7R agonist. |
| Suboptimal GW791343 concentration. The concentration may be too low to effectively antagonize the receptor. | Optimize Concentration: In conjunction with the time-course, test a range of GW791343 concentrations to determine the optimal dose for your cell type and agonist concentration. | |
| P2X7R expression is low in your cell model. | Verify Receptor Expression: Confirm P2X7R expression in your cells using techniques like Western blot, qPCR, or flow cytometry. | |
| Inconsistent or variable results between experiments. | Inconsistent pre-incubation timing. Minor variations in the pre-incubation period can lead to variability in the level of receptor inhibition. | Standardize Protocols: Ensure precise and consistent timing for all pre-incubation steps across all experiments. Use a timer to monitor incubation periods accurately. |
| Cell health and passage number. Cells that are unhealthy or at a high passage number may exhibit altered receptor expression and signaling. | Maintain Healthy Cultures: Use cells at a low passage number and ensure they are in a logarithmic growth phase. Regularly monitor cell morphology and viability. | |
| Unexpected or off-target effects observed. | Incubation time is too long. Prolonged exposure to any compound can lead to secondary or off-target effects that are not related to the primary mechanism of action. | Reduce Incubation Time: Determine the minimum incubation time required to achieve the desired inhibitory effect from your time-course experiment. Avoid unnecessarily long incubation periods. |
| Compound degradation. GW791343 may not be stable in your culture medium for extended periods. | Assess Compound Stability: If long-term experiments are necessary, consider replenishing the medium with fresh GW791343 at regular intervals. | |
| Decreased cell viability in control wells (treated with GW791343 alone). | Cytotoxicity of GW791343 at the tested concentration and incubation time. | Perform a Cytotoxicity Assay: Treat cells with a range of GW791343 concentrations for your intended incubation period and assess cell viability using a standard assay (e.g., MTT, resazurin, or LDH release). Determine the maximum non-toxic concentration.[6][7][8] |
| Solvent (e.g., DMSO) toxicity. The vehicle used to dissolve GW791343 may be causing cytotoxicity at higher concentrations. | Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as used for GW791343. Ensure the final vehicle concentration is below the toxic threshold for your cells. |
Experimental Protocols
Protocol for Optimizing GW791343 Incubation Time using a Calcium Influx Assay
This protocol outlines a method to determine the optimal pre-incubation time for GW791343 to inhibit P2X7R-mediated calcium influx.
Materials:
-
Cells expressing human P2X7R
-
GW791343
-
P2X7R agonist (e.g., ATP or BzATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with Ca²⁺)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
GW791343 Pre-incubation (Time-Course):
-
Prepare a working solution of GW791343 at the desired final concentration.
-
Add the GW791343 solution to the wells at different time points before agonist addition (e.g., 120, 90, 60, 30, 15, and 0 minutes prior).
-
Include vehicle-only control wells.
-
-
Baseline Fluorescence Measurement: Record the baseline fluorescence intensity.
-
Agonist Stimulation: Add the P2X7R agonist to all wells simultaneously and immediately begin recording fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each pre-incubation time point.
-
Plot the percentage of inhibition of the calcium response against the pre-incubation time.
-
The optimal incubation time is the shortest duration that provides the maximal and most consistent inhibition.
-
Protocol for Assessing the Effect of GW791343 on Cytokine Release
This protocol is for measuring the inhibitory effect of GW791343 on P2X7R-mediated IL-1β release.
Materials:
-
Immune cells (e.g., macrophages, microglia)
-
LPS (lipopolysaccharide)
-
GW791343
-
ATP
-
Cell culture medium
-
ELISA kit for IL-1β
Procedure:
-
Cell Priming: Prime cells with LPS (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β expression.[9]
-
GW791343 Incubation: Pre-incubate the primed cells with various concentrations of GW791343 for the optimized duration determined previously.
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., 5 mM ATP) for 30-60 minutes.[9]
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit.[9]
-
Data Analysis: Determine the IC₅₀ value for GW791343 by plotting the inhibition of IL-1β release against the inhibitor concentration.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 Receptor signaling cascade and the inhibitory action of GW791343.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for GW791343.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting GW791343 incubation issues.
References
- 1. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Species- and agonist-dependent differences in the deactivation-kinetics of P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of GW791343 trihydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GW791343 trihydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Important Note on Off-Target Effects: As of the latest literature review, specific quantitative data from broad off-target screening panels for this compound is not publicly available. The primary body of research focuses on its potent and species-specific effects on the P2X7 receptor. This resource, therefore, concentrates on the well-documented pharmacology of GW791343 and provides guidance for troubleshooting experiments in the context of its known on-target activities and potential for species-specific paradoxical effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW791343?
A1: GW791343 is a potent allosteric modulator of the P2X7 receptor.[1][2][3] It does not bind to the ATP binding site but rather to an alternative site on the receptor, thereby influencing its function in a non-competitive manner.[1] Its effect is highly species-dependent.
Q2: What are the species-specific effects of GW791343 on the P2X7 receptor?
A2: GW791343 exhibits opposing effects on human and rat P2X7 receptors:
-
Human P2X7 Receptor: It acts as a negative allosteric modulator (NAM) , inhibiting the receptor's response to agonists like ATP.[1][4][5] The reported pIC50 for this inhibition is in the range of 6.9 to 7.2.[2][3]
-
Rat P2X7 Receptor: It functions as a positive allosteric modulator (PAM) , enhancing the receptor's response to agonists.[1][4][5]
This species-specific activity is a critical consideration for experimental design and data interpretation.
Q3: Are there any known off-target effects for GW791343?
A3: Currently, there is no publicly available data from comprehensive pharmacological profiling or preclinical safety pharmacology studies that detail the off-target binding profile of GW791343. Researchers should be aware that the absence of evidence is not evidence of absence and consider appropriate controls in their experiments.
Q4: What are the recommended working concentrations for in vitro experiments?
A4: For in vitro studies with human P2X7 receptors, concentrations in the range of 0.01 to 10 µM have been shown to produce non-competitive antagonism.[2] For studies on circadian ATP rhythm in SCN cells, a concentration of 5 µM has been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of inhibition in a human cell line. | Incorrect species of cell line; low concentration of GW791343; degradation of the compound. | Verify the species of your cell line. Perform a dose-response experiment to ensure an adequate concentration is used. Prepare fresh solutions of GW791343 for each experiment. |
| Potentiation of P2X7 receptor activity observed in an unexpected cell line. | The cell line may be of rat origin. | Confirm the species of your cell line. The paradoxical potentiation is the known effect of GW791343 on the rat P2X7 receptor.[1][4][5] |
| High background or unexpected results in assays. | Potential for non-specific binding or uncharacterized off-target effects at high concentrations. | Lower the concentration of GW7913443. Include appropriate vehicle controls. Consider using a structurally unrelated P2X7 antagonist as a comparator to confirm that the observed effect is specific to P2X7 modulation. |
| Variability in experimental results. | Compound stability and solubility issues. | This compound is soluble in water.[3] However, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. If using a stock solution in a solvent like DMSO, ensure it is fully dissolved before further dilution. |
Data Presentation
As no quantitative off-target data is publicly available, a comparative table cannot be generated. Researchers are advised to consult internal or commercial screening services if a detailed off-target profile is critical for their research.
Experimental Protocols
The primary experimental protocol to characterize the on-target effects of GW791343 involves measuring agonist-stimulated ethidium accumulation in cells expressing recombinant P2X7 receptors.
Protocol: Ethidium Accumulation Assay for P2X7 Receptor Activity
-
Cell Culture: Culture HEK293 cells stably expressing either human or rat P2X7 receptors in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 30 µM) or vehicle control for a specified period (e.g., 40 minutes).
-
Agonist Stimulation: Add a P2X7 receptor agonist, such as ATP or BzATP, along with ethidium bromide to the wells.
-
Signal Measurement: Measure the fluorescence of ethidium bromide over time using a fluorescence plate reader. Increased fluorescence indicates ethidium uptake through the activated P2X7 receptor pore.
-
Data Analysis: Plot the agonist concentration-response curves in the presence and absence of GW791343 to determine its effect (inhibition for human P2X7, potentiation for rat P2X7) and calculate parameters like pIC50.
Visualizations
Caption: P2X7 receptor signaling upon ATP binding and allosteric modulation by GW791343.
Caption: Logical workflow for troubleshooting unexpected results in experiments with GW791343.
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Assessing the Cytotoxicity of GW7913443 in Neuronal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of GW791343 in neuronal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is GW791343 and what is its mechanism of action in neuronal cells?
A1: GW791343 is a species-specific modulator of the P2X7 receptor (P2X7R). It functions as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. The P2X7R is an ATP-gated ion channel, and its prolonged activation can lead to the formation of a large pore in the cell membrane, ultimately causing cell death. In the central nervous system, P2X7Rs are found on various cells, including microglia, astrocytes, oligodendrocytes, and neurons. Over-activation of P2X7R in neuronal cells can trigger downstream signaling pathways leading to apoptosis and neuroinflammation.
Q2: Which neuronal cell lines are suitable for studying GW791343 cytotoxicity?
A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for neurotoxicity studies. These cells can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers. It is crucial to consider the species-specific action of GW791343 when selecting a cell line. For studying its effect as a negative allosteric modulator, a human cell line like SH-SY5Y is appropriate.
Q3: What are the common assays to measure the cytotoxicity of GW791343 in neuronal cells?
A3: Several assays can be employed to assess cytotoxicity, each measuring different aspects of cell health:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of viable and non-viable cells.
-
ATP Assay: Measures intracellular ATP levels, which correlate with the number of metabolically active, viable cells.
-
Neurite Outgrowth Assay: Assesses the health and morphology of neurons by measuring the length and branching of neurites.
-
Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase-3 activation.
Q4: What is a typical concentration range to test for GW791343 cytotoxicity?
A4: While direct cytotoxic concentrations for GW791343 in neuronal cell lines are not widely published, a starting point can be extrapolated from its activity as a P2X7R modulator. A common concentration range for in vitro studies with GW791343 is between 0.1 µM and 30 µM. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to determine the IC50 value for cytotoxicity in your specific neuronal cell line.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of GW791343 cytotoxicity in neuronal cell lines.
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to prevent cell clumping. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting errors | Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell monolayer. |
| Inconsistent incubation times | Ensure all plates are incubated for the exact same duration for both compound treatment and assay reagent incubation. |
Issue 2: SH-SY5Y Cells Detaching from the Plate During the Assay
| Potential Cause | Troubleshooting Step |
| Weak cell adhesion | Coat the culture plates with an extracellular matrix protein such as Poly-D-Lysine or Laminin to enhance cell attachment. |
| Mechanical stress during media changes | Aspirate and add media very gently, preferably by pipetting against the side of the well rather than directly onto the cells. Consider leaving a small volume of media in the well to prevent the cells from drying out. |
| Serum-free media conditions | If the protocol requires serum-free media for treatment, ensure the cells are healthy and well-adhered before switching. A gradual reduction in serum concentration prior to the experiment may improve cell tolerance. |
| High cell confluency | Do not let the cells become over-confluent before plating for the assay, as this can lead to detachment. |
Issue 3: High Background Signal in Colorimetric or Fluorometric Assays
| Potential Cause | Troubleshooting Step |
| Phenol red in culture media | Phenol red can interfere with the absorbance readings of some assays (e.g., MTT). Use phenol red-free media for the final steps of the assay if high background is observed. |
| Compound interference | Test whether GW791343 itself absorbs light or fluoresces at the same wavelength as the assay readout. Include a "compound only" control (wells with media and GW791343 but no cells). |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cultures for any signs of contamination. |
Quantitative Data Summary
| Compound/Treatment | Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |
| ATP (P2X7R Agonist) | SH-SY5Y | MTT | 1 mM | Significant decrease in cell viability | [1] |
| BzATP (P2X7R Agonist) | SH-SY5Y | MTT | 100 µM | Significant decrease in cell viability | [2] |
| PPADS (Non-selective P2 Antagonist) + α-Syn | SH-SY5Y | MTT | 100 µM | Significantly prevented α-Syn-induced cell death | [1] |
| AZ 11645373 (Selective P2X7R Antagonist) + α-Syn | SH-SY5Y | MTT | 10 µM | Significantly prevented α-Syn-induced cell death | [1] |
| A-438079 (P2X7R Antagonist) | Spinal Cord Neurons | - | Not specified | Inhibited ROS production and attenuated nociceptive behavior | [3] |
Experimental Protocols
Protocol: Assessing Cytotoxicity of GW791343 in SH-SY5Y Cells using the MTT Assay
This protocol provides a step-by-step guide for evaluating the dose-dependent cytotoxicity of GW791343.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
GW791343 stock solution (e.g., in DMSO)
-
96-well cell culture plates (clear bottom)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count SH-SY5Y cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GW791343 in culture medium from your stock solution. A suggested final concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest GW791343 concentration) and a positive control for cytotoxicity (e.g., a known neurotoxin).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of GW791343 or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of GW791343 using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the GW791343 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
P2X7 Receptor Signaling Pathway Leading to Apoptosis
Caption: P2X7R-mediated apoptotic signaling pathway.
Experimental Workflow for Assessing GW791343 Cytotoxicity
References
Technical Support Center: GW791343 Trihydrochloride Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of GW791343 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is the first step in designing an effective oral formulation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇Cl₃F₂N₄O | [1] |
| Molecular Weight | 483.81 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >98% | [2] |
| Water Solubility | Soluble in water to 100 mM | [2] |
| IUPAC Name | 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide trihydrochloride | [2] |
Q2: What is the primary mechanism of action for GW791343?
A2: GW791343 is an allosteric modulator of the P2X7 receptor. Its activity is species-specific, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.
Q3: Are there any known challenges to the oral delivery of this compound?
Troubleshooting Guide
This guide addresses potential issues you may encounter during the development of an oral formulation for this compound.
Issue 1: Low oral bioavailability despite good water solubility.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Membrane Permeability | 1. Conduct in vitro permeability assays (e.g., Caco-2, PAMPA). 2. Incorporate permeation enhancers into the formulation (e.g., medium-chain glycerides, bile salts).[3] 3. Consider prodrug strategies to increase lipophilicity.[5] | High water solubility can sometimes correlate with low lipophilicity, hindering passive diffusion across the lipid bilayers of intestinal cells.[4] |
| P-glycoprotein (P-gp) Efflux | 1. Perform in vitro P-gp substrate assays. 2. Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical models. | The compound may be actively transported out of the intestinal cells back into the lumen by efflux pumps like P-gp. |
| Presystemic (First-Pass) Metabolism | 1. Incubate the compound with liver microsomes or S9 fractions to assess metabolic stability. 2. Co-administer with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in animal studies. | The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. |
Issue 2: High variability in plasma concentrations between subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Food Effects | 1. Conduct fasted vs. fed state oral dosing studies in an animal model. 2. If a significant food effect is observed, consider lipid-based formulations to mimic the fed state.[6] | The presence of food can alter gastric emptying time, pH, and bile salt secretion, all of which can impact drug absorption. |
| pH-Dependent Solubility/Stability | 1. Determine the pH-solubility and pH-stability profiles of the compound. 2. If solubility is low at intestinal pH, consider formulations that maintain the drug in a solubilized state, such as amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS). | The compound's solubility and stability may vary significantly in the different pH environments of the gastrointestinal tract. |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation for Preclinical Studies
This protocol is based on formulations for the dihydrochloride salt and can be adapted for the trihydrochloride.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Add the DMSO to the GW791343 powder and vortex until dissolved.
-
Add the PEG300 and vortex to mix.
-
Add the Tween-80 and vortex to mix.
-
Finally, add the saline and vortex until a clear solution is obtained.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
-
Prepare fresh on the day of the experiment.
Protocol 2: Preparation of a Captisol® (SBE-β-CD) Based Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a 20% (w/v) solution of Captisol® in saline.
-
Prepare the final vehicle by mixing 10% DMSO and 90% of the 20% Captisol® solution (by volume).[7]
-
Add the DMSO to the GW791343 powder and vortex until dissolved.
-
Add the Captisol® solution and vortex until a clear solution is obtained.[7]
-
This formulation aims to enhance solubility and potentially improve bioavailability.[4]
Visualizations
Caption: Workflow for improving the oral bioavailability of a drug candidate.
Caption: Simplified hypothetical signaling pathway for the P2X7 receptor.
References
- 1. This compound | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cri.northeastern.edu [cri.northeastern.edu]
- 7. medchemexpress.com [medchemexpress.com]
Essential control experiments for GW791343 trihydrochloride studies.
Technical Support Center: GW791343 Trihydrochloride Studies
This guide provides essential control experiments, troubleshooting advice, and frequently asked questions for researchers using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and species-specific allosteric modulator of the P2X7 receptor.[1] It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor , producing a non-competitive antagonist effect.[1][2] Conversely, it acts as a positive allosteric modulator (PAM) at the rat P2X7 receptor , enhancing agonist responses.[1] It does not bind to the ATP binding site, confirming its allosteric mechanism.[1][3]
Q2: What is the most critical factor to consider when designing experiments with GW791343?
A2: The most critical factor is the species of origin of your experimental system (cells or tissues). The compound's activity is dichotomous: it inhibits the human P2X7 receptor and potentiates the rat P2X7 receptor.[1] Therefore, interpreting your results depends entirely on whether your model is of human, rat, or another species.
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The effective concentration range for in vitro studies is typically between 0.01 µM and 30 µM.[2][4] For studying the negative allosteric modulation of the human P2X7 receptor, a pIC50 of 6.9-7.2 has been reported.[2][4][5] The specific concentration should be optimized for your cell type and experimental endpoint.
Q4: How should I dissolve this compound?
A4: GW791345 trihydrochloride is soluble in water up to 100 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution & Essential Controls |
| No effect of GW791343 observed in a human cell line. | 1. Incorrect agonist concentration: The concentration of the P2X7 agonist (e.g., ATP, BzATP) may be too high, masking the inhibitory effect. 2. Cell line does not express functional P2X7 receptors. 3. Degradation of the compound. | Solutions: 1. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for inhibition studies. 2. Confirm P2X7 receptor expression using qPCR, Western blot, or flow cytometry. 3. Prepare fresh solutions of GW791343 for each experiment. Essential Controls: - Positive Control: Use a known P2X7 receptor antagonist (e.g., A438079) to confirm that the receptor is functional and can be inhibited. - Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve GW791343. |
| GW791343 potentiates the P2X7 receptor response in my experiment, but I expected inhibition. | 1. Species of the experimental system: You may be working with cells of rat origin. GW791343 is a positive allosteric modulator for the rat P2X7 receptor.[1] | Solution: Verify the species of your cell line or primary cells. Essential Controls: - Species-Specific Control: If possible, repeat the experiment in parallel with a human cell line known to express P2X7 (e.g., HEK293-hP2X7) and a rat cell line (e.g., HEK293-rP2X7) to directly compare the inhibitory and potentiating effects. |
| High background signal or apparent cytotoxicity. | 1. Compound precipitation: The compound may have precipitated out of solution at the working concentration. 2. Off-target effects at high concentrations. 3. Vehicle toxicity. | Solutions: 1. Visually inspect the media for any precipitate. Lower the concentration if necessary. 2. Perform a dose-response curve to identify the optimal concentration range. 3. Assess the toxicity of the vehicle at the concentrations used. Essential Controls: - Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) with a range of GW791343 concentrations and vehicle controls. - P2X7 Knockout/Knockdown Cells: If available, use cells lacking the P2X7 receptor to determine if the observed effects are target-specific. |
Data Presentation: Summary of GW791343 Activity
| Parameter | Human P2X7 Receptor | Rat P2X7 Receptor | Reference |
| Modulation Type | Negative Allosteric Modulator (Inhibitor) | Positive Allosteric Modulator (Enhancer) | [1] |
| Effect | Non-competitive antagonism of agonist response | Potentiation of agonist response | [1][2] |
| pIC50 | 6.9 - 7.2 | Not Applicable (Potentiator) | [2][4][5] |
| In Vitro Concentration Range | 0.01 - 30 µM | 0.01 - 30 µM | [2][6][7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of P2X7 Receptor Antagonism in Human Cells
This protocol describes a typical experiment to measure the inhibitory effect of GW791343 on agonist-induced pore formation in human cells expressing the P2X7 receptor, using ethidium bromide uptake as a readout.
-
Cell Preparation: Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in a suitable assay buffer (e.g., NaCl-based buffer).
-
Pre-incubation: Wash the cells with the assay buffer. Pre-incubate the cells with various concentrations of GW791343 (e.g., 0.01 µM to 30 µM) or vehicle control for 10-40 minutes at 37°C.[2]
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., BzATP at its EC80 concentration) along with a fluorescent dye that enters through the P2X7 pore (e.g., ethidium bromide, YO-PRO-1).
-
Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the agonist-induced fluorescence increase against the concentration of GW791343 to determine the IC50.
Essential Controls for Protocol 1:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for GW791343 dilutions.
-
No Agonist Control: Cells treated with GW791343 but not the P2X7 agonist to assess background fluorescence.
-
Positive Inhibition Control: Cells treated with a known P2X7 antagonist (e.g., A438079) before agonist stimulation.
-
Untransfected Control: Use the parental cell line not expressing the P2X7 receptor to confirm the signal is receptor-dependent.
Mandatory Visualizations
References
- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Addressing the species-dependent effects of GW791343 in research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GW791343, with a focus on addressing its species-dependent effects.
Frequently Asked Questions (FAQs)
Q1: What is GW791343 and what is its primary mechanism of action?
A1: GW791343 is a potent allosteric modulator of the P2X7 receptor (P2X7R).[1] It does not bind to the same site as the endogenous agonist, ATP, but instead modulates the receptor's response to ATP.[2] Its effects are highly dependent on the species being studied. In humans, it acts as a negative allosteric modulator, inhibiting the receptor's function, while in rats, it acts as a positive allosteric modulator, enhancing the receptor's response to agonists.[2][3]
Q2: What is the molecular basis for the species-dependent effects of GW791343?
A2: The differential effects of GW791343 between human and rat P2X7 receptors have been pinpointed to a single amino acid difference at position 95 of the receptor protein.[4][5][6] The human P2X7 receptor has a phenylalanine (F) at this position, whereas the rat P2X7 receptor has a leucine (L).[4] This single residue change is primarily responsible for GW791343 switching from a negative allosteric modulator in humans to a positive allosteric modulator in rats.[5][7]
Q3: What are the reported potency values for GW791343 in different species?
A3: For the human P2X7 receptor, GW791343 acts as a negative allosteric modulator with a pIC50 ranging from 6.9 to 7.2.[1][8] In contrast, at the rat P2X7 receptor, it acts as a positive allosteric modulator, increasing the potency and maximal effect of agonists like ATP and BzATP.[1][3]
Q4: Are there any known off-target effects of GW791343?
A4: While GW791343 is primarily characterized as a P2X7 receptor modulator, it is crucial to consider potential off-target effects, as is the case with many small molecule inhibitors. Some P2X7 receptor antagonists have been reported to have off-target effects on other P2X receptor subtypes or even unrelated signaling proteins.[9][10] There is also a known interplay between the purinergic system and the endocannabinoid system, with some cannabinoid ligands showing activity at GPR55.[9][11][12][13] However, direct, significant off-target activity of GW791343 on GPR55 or cannabinoid receptors has not been prominently reported in the reviewed literature. It is always recommended to include appropriate controls to validate the specificity of the observed effects in your experimental system.
Data Presentation
Table 1: Species-Dependent Activity of GW791343 on the P2X7 Receptor
| Species | Effect on P2X7R | Potency (pIC50) | Key Amino Acid at Position 95 | Reference(s) |
| Human | Negative Allosteric Modulator (Antagonist) | 6.9 - 7.2 | Phenylalanine (F) | [1][4][8] |
| Rat | Positive Allosteric Modulator (Potentiator) | Not Applicable | Leucine (L) | [2][3][4] |
| Mouse | Weak Antagonist/No Significant Effect | Not Reported | Leucine (L) | [14] |
Experimental Protocols
Detailed Protocol: Ethidium Bromide Uptake Assay for P2X7 Receptor Activation
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide (EtBr) upon sustained agonist stimulation.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., NaCl-based or Sucrose-based buffer)[15]
-
GW791343 dihydrochloride
-
P2X7R agonist (e.g., ATP or BzATP)
-
Ethidium Bromide (EtBr)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm)
Procedure:
-
Cell Seeding: Seed the P2X7R-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-incubation:
-
On the day of the assay, gently wash the cells once with the Assay Buffer.
-
Prepare serial dilutions of GW791343 in the Assay Buffer at the desired concentrations.
-
Add the GW791343 solutions to the respective wells and incubate for a pre-determined time (e.g., 10-40 minutes) at 37°C.[8] Include a vehicle control (e.g., DMSO at the same final concentration).
-
-
Dye and Agonist Addition:
-
Prepare a solution containing both EtBr (final concentration typically 5-20 µM) and the P2X7R agonist (e.g., BzATP at a concentration that elicits a robust response, often in the high micromolar to millimolar range) in the Assay Buffer.[16]
-
Add this solution to the wells to initiate receptor activation and dye uptake.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 20-60 minutes to monitor the kinetics of EtBr uptake.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing cells but no agonist.
-
Plot the fluorescence intensity over time.
-
For antagonist activity (human P2X7R), calculate the percentage of inhibition at a specific time point or the area under the curve for each concentration of GW791343 and determine the IC50 value.
-
For potentiating activity (rat P2X7R), compare the rate and maximal level of EtBr uptake in the presence and absence of GW791343.
-
Troubleshooting Guide
Issue 1: No inhibitory effect of GW791343 on human P2X7R is observed.
-
Potential Cause: Incorrect species of cells or receptor.
-
Potential Cause: Suboptimal agonist concentration.
-
Troubleshooting Step: If the agonist concentration is too high, it may overcome the inhibitory effect of a non-competitive antagonist. Perform an agonist dose-response curve to determine the EC80 concentration for your inhibition assay.
-
-
Potential Cause: Insufficient pre-incubation time.
-
Troubleshooting Step: Ensure a sufficient pre-incubation time with GW791343 (e.g., 10-40 minutes) to allow for binding to the receptor.[8]
-
Issue 2: Unexpected potentiation of P2X7R activity in a non-rat cell line.
-
Potential Cause: Misidentified cell line.
-
Troubleshooting Step: Perform cell line authentication to confirm the species of your cells.
-
-
Potential Cause: Presence of a mutation in the P2X7 receptor.
Issue 3: High background fluorescence in the ethidium bromide uptake assay.
-
Potential Cause: Cell death or membrane permeabilization unrelated to P2X7R activation.
-
Troubleshooting Step: Include a negative control of untransfected cells or cells not expressing P2X7R to assess background dye uptake. Also, include a control with a known potent and selective P2X7R antagonist to confirm that the observed dye uptake is P2X7R-dependent.[16]
-
-
Potential Cause: Contamination of cell culture.
-
Troubleshooting Step: Regularly check cell cultures for any signs of contamination.
-
Mandatory Visualizations
References
- 1. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Off-target cannabinoid effects mediated by GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular histone proteins activate P2XR7 channel current - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head comparison of GW791343 and other allosteric modulators like Compound-17.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable allosteric modulators of the P2X7 receptor: GW791343 and Compound-17. The P2X7 receptor, an ATP-gated ion channel, is a significant target in drug discovery for its role in inflammation, neurodegeneration, and other pathologies. This document summarizes their distinct mechanisms of action, presents quantitative pharmacological data, and outlines the experimental protocols used for their characterization.
Introduction to Allosteric Modulation of the P2X7 Receptor
The P2X7 receptor, upon activation by high concentrations of extracellular ATP, forms a non-selective cation channel, leading to downstream signaling events such as the release of pro-inflammatory cytokines.[1][2] Allosteric modulators offer a sophisticated approach to controlling P2X7 receptor activity by binding to a site distinct from the orthosteric ATP-binding site.[1][3] This allows for a more nuanced regulation of receptor function compared to direct agonists or antagonists.
GW791343 and Compound-17 are two such allosteric modulators that exhibit non-competitive antagonism but with striking species-specific differences, making them valuable tools for P2X7 receptor research.[1][4]
Comparative Pharmacological Data
The following tables summarize the quantitative data on the activity of GW791343 and Compound-17 at human and rat P2X7 receptors, primarily derived from ethidium bromide uptake assays and radioligand binding studies.
Table 1: Negative Allosteric Modulation at the Human P2X7 Receptor
| Compound | Mechanism of Action | pIC50 (Ethidium Bromide Uptake Assay) |
| GW791343 | Negative Allosteric Modulator | 6.9 - 7.2 |
| Compound-17 | Negative Allosteric Modulator | ~6.0 (inferred from graphical data)[1] |
Table 2: Modulation at the Rat P2X7 Receptor
| Compound | Mechanism of Action | Effect on Agonist (BzATP) Potency |
| GW791343 | Positive Allosteric Modulator | Increases potency and maximal effect[1][3] |
| Compound-17 | Negative Allosteric Modulator | Non-competitive antagonism[1] |
Mechanism of Action and Interaction
Both GW791343 and Compound-17 are confirmed to be allosteric modulators as they do not compete with ATP for its binding site.[1] Studies suggest that they may bind to similar or overlapping allosteric sites on the P2X7 receptor. Evidence for this interaction comes from radioligand binding assays where GW791343 was shown to inhibit the binding of [3H]-Compound-17 to the human P2X7 receptor.[1]
The most striking difference lies in their species-selectivity. While both act as negative allosteric modulators (NAMs) on the human P2X7 receptor, GW791343 switches to a positive allosteric modulator (PAM) on the rat P2X7 receptor, enhancing the effects of ATP.[1][3] In contrast, Compound-17 consistently acts as a NAM across both species.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of GW791343 and Compound-17.
Ethidium Bromide Uptake Assay
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
Objective: To determine the inhibitory or potentiating effect of allosteric modulators on agonist-induced P2X7 receptor pore formation.
Materials:
-
HEK293 cells stably expressing human or rat P2X7 receptors
-
Assay buffer (e.g., NaCl-based or sucrose-based buffer)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium bromide solution
-
Test compounds (GW791343, Compound-17)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Plate HEK293 cells expressing the P2X7 receptor of interest into 96-well plates and culture until a confluent monolayer is formed.
-
Compound Pre-incubation: Remove the culture medium and wash the cells with the assay buffer. Add the assay buffer containing various concentrations of the test compound (e.g., GW791343 or Compound-17) to the wells. Incubate for a defined period (e.g., 40 minutes) at room temperature.
-
Agonist Stimulation: Add a solution containing a fixed concentration of the P2X7 agonist (e.g., BzATP) and ethidium bromide to the wells.
-
Signal Detection: Immediately measure the fluorescence of the ethidium bromide that has entered the cells using a fluorescence plate reader (excitation ~525 nm, emission ~605 nm).
-
Data Analysis: The increase in fluorescence corresponds to the degree of pore formation. For NAMs, calculate the pIC50 value from the concentration-response curve of the inhibitor versus agonist-stimulated ethidium uptake. For PAMs, assess the leftward shift in the agonist concentration-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a radiolabeled ligand to the P2X7 receptor and to study the interaction between different compounds for the same or overlapping binding sites.
Objective: To investigate whether allosteric modulators bind to the same or interacting sites on the P2X7 receptor.
Materials:
-
Membranes prepared from HEK293 cells expressing human or rat P2X7 receptors
-
Radioligand (e.g., [3H]-Compound-17)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled test compounds (GW791343, Compound-17)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, the radioligand ([3H]-Compound-17) at a concentration near its Kd, and varying concentrations of the unlabeled competitor compound (e.g., GW791343).
-
Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data is then used to determine the Ki or IC50 of the competitor compound.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: Simplified P2X7 receptor signaling cascade upon ATP binding.
Experimental Workflow: Ethidium Bromide Uptake Assay
Caption: Workflow for assessing allosteric modulator activity.
Allosteric Modulation of the P2X7 Receptor
Caption: Species-dependent allosteric modulation of the P2X7 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of GW791343 for P2X7 over other P2X receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GW791343 for the human P2X7 receptor over other P2X receptor subtypes. The information is compiled from publicly available pharmacological data.
Introduction to GW791343
GW791343 is a potent, non-competitive, and species-specific allosteric modulator of the P2X7 receptor.[1][2][3] It functions as a negative allosteric modulator of the human P2X7 receptor, effectively inhibiting its function.[3] In contrast, it acts as a positive allosteric modulator at the rat P2X7 receptor, enhancing agonist-induced responses.[3] This species-dependent activity is primarily attributed to differences in a single amino acid at position 95 of the receptor.[4]
Selectivity Profile of GW791343
GW791343 is well-characterized as a potent antagonist of the human P2X7 receptor. However, comprehensive quantitative data detailing its activity against other P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5, and P2X6) is not extensively available in the public domain. The primary focus of published research has been on its interaction with the P2X7 receptor.
Quantitative Data for Human P2X7 Receptor
| Compound | Receptor | Potency (pIC50) | Mechanism of Action |
| GW791343 | Human P2X7 | 6.9 - 7.2[2][5] | Negative Allosteric Modulator[3] |
Note: The pIC50 value represents the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
While specific IC50 values for GW791343 against other P2X receptors are not readily found, the general understanding for many P2X7-selective antagonists is that they exhibit significantly lower or no activity at other P2X subtypes. For a complete selectivity profile, GW791343 would need to be tested across a panel of cell lines each expressing a different human P2X receptor subtype.
Experimental Protocols
To determine the selectivity profile of a compound like GW791343, a series of in vitro assays are typically employed. Below is a generalized experimental protocol for assessing the inhibitory activity of a test compound on various P2X receptors.
Objective: To determine the potency (IC50 or pIC50) of GW791343 at human P2X1-7 receptors.
Materials:
-
Cell lines stably expressing individual human P2X receptor subtypes (e.g., HEK293-hP2X1, HEK293-hP2X2, etc.).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
P2X receptor agonists (e.g., ATP, BzATP).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
GW791343.
-
Microplate reader with fluorescence detection capabilities.
Experimental Workflow:
Detailed Method:
-
Cell Culture: HEK293 cells stably transfected with the human P2X receptor of interest (P2X1 through P2X7) are seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.
-
Dye Loading: The cell culture medium is removed, and cells are washed with assay buffer. Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in assay buffer for approximately 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of GW791343 (typically in a serial dilution) for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Data Acquisition: The 96-well plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a P2X receptor agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response, such as EC80). The fluorescence intensity is then measured kinetically for several minutes to capture the calcium influx.
-
Data Analysis: The agonist-induced increase in fluorescence is calculated for each concentration of GW791343. The percentage of inhibition is determined relative to the response in the absence of the antagonist. A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that produces 50% inhibition) is then calculated using a non-linear regression analysis. The pIC50 is calculated as the negative logarithm of the IC50. This procedure is repeated for each P2X receptor subtype to determine the selectivity profile.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by its endogenous agonist, ATP, leads to the opening of a non-selective cation channel, resulting in the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This initial ion flux can trigger a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18. Prolonged activation can also lead to the formation of a larger, non-selective pore.
Conclusion
GW791343 is a well-established potent negative allosteric modulator of the human P2X7 receptor. Its species-specific activity makes it a valuable tool for studying the physiological and pathological roles of the P2X7 receptor. While its high potency at the human P2X7 receptor is clear, a comprehensive public dataset on its selectivity against other P2X receptor subtypes is currently lacking. The provided experimental protocol outlines a standard method for determining such a selectivity profile, which is crucial for the further development and characterization of this and other P2X7 receptor modulators.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
Is GW791343 more potent than other known P2X7 inhibitors?
A Comparative Guide to the Potency of P2X7 Receptor Inhibitors: GW791343 in Focus
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a critical mediator of inflammation and has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, neurodegenerative disorders, and chronic pain. Activation of P2X7R by high concentrations of extracellular ATP, often present at sites of tissue damage, triggers a cascade of downstream events including ion flux, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2][3] This guide provides a comparative analysis of the potency of various P2X7R inhibitors, with a particular focus on GW791343, to assist researchers and drug development professionals in selecting appropriate tools for their studies.
Quantitative Potency Comparison
The potency of a P2X7R inhibitor is typically expressed as an IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)) value. A lower IC50 or a higher pIC50 indicates greater potency. Direct comparison of absolute potency between compounds can be challenging due to variations in experimental conditions, including the assay type, cell system (native or recombinant), and agonist used. The following table summarizes the reported potencies of GW791343 and other known P2X7R inhibitors.
| Inhibitor | Assay Type | Cell Type/System | Agonist | Potency (IC50 / pIC50) |
| GW791343 | General Antagonism | Human P2X7 Receptor | - | pIC50: 6.9–7.2[4] |
| JNJ-47965567 | Calcium Influx | Recombinant Human P2X7 | BzATP | pIC50: 8.3[5] |
| IL-1β Release | Human Monocytes | BzATP | pIC50: 7.5[5][6] | |
| IL-1β Release | Human Blood | BzATP | pIC50: 6.7[5][6] | |
| Dye (Ethidium) Uptake | Murine J774 Macrophages | ATP | IC50: 54 nM[7] | |
| A-438079 | General Antagonism | - | - | pIC50: 6.9[8][9] |
| Calcium Influx | Recombinant Rat P2X7 | BzATP | IC50: 321 nM[8][9] | |
| Calcium Influx | Human 1321N1 Cells | - | IC50: ~125 nM (pIC50: 6.9)[10] | |
| CE-224,535 | Dye (YO-PRO-1) Uptake | HEK293 Cells (Human P2X7) | ATP | IC50: 4 nM[11] |
| AZD9056 | General Antagonism | HEK-hP2X7 Cells | - | IC50: 11.2 nM[12] |
| P2X7-IN-2 | IL-1β Release | Human Whole Blood | - | IC50: 0.01 nM[13] |
| A-740003 | Calcium Influx | Recombinant Human P2X7 | BzATP | IC50: 40 nM[14][15] |
| Calcium Influx | Recombinant Rat P2X7 | BzATP | IC50: 18 nM[14][15] |
Analysis of Potency
Based on the available data, GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, with a pIC50 in the range of 6.9 to 7.2.[4] This positions it as a valuable research tool. However, several other compounds exhibit higher potency in specific assays.
Notably, P2X7-IN-2 demonstrates exceptionally high potency with a sub-nanomolar IC50 for the inhibition of IL-1β release.[13] CE-224,535 also shows high potency in the low nanomolar range in a dye uptake assay.[11] JNJ-47965567 is another highly potent antagonist, particularly in calcium influx assays on the human receptor (pIC50 of 8.3).[5]
A-438079 shows comparable general potency to GW791343 with a pIC50 of 6.9.[8][9] It is important to note the species-specific activity of some inhibitors. For instance, GW791343 acts as a negative allosteric modulator at the human P2X7R but as a positive allosteric modulator at the rat receptor, a crucial consideration for preclinical study design.[16] In contrast, antagonists like A-438079 and A-740003 show more consistent potency across rat and human receptors.[14][17]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the P2X7R signaling pathway and the experimental workflows used to assess their potency.
Detailed Experimental Protocols
Accurate comparison of inhibitor potency requires standardized experimental protocols. Below are methodologies for key assays used to evaluate P2X7R antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the rapid influx of extracellular calcium following agonist-induced P2X7R activation.[18][19]
-
Cell Preparation: Seed cells expressing the P2X7R of interest (e.g., HEK293-hP2X7R) into 96-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with an appropriate buffer (e.g., HBSS with Ca²⁺). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C in the dark.[19] Wash the cells again to remove extracellular dye.[18]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., GW791343) or vehicle control for 15-30 minutes.[18]
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a P2X7R agonist (e.g., ATP or BzATP) to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.[18]
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak change in fluorescence against the inhibitor concentration to determine the IC50 value.[13]
Dye Uptake (Pore Formation) Assay
Prolonged P2X7R activation leads to the formation of a large, non-selective pore. This assay measures the uptake of fluorescent dyes that can pass through this pore.[20][21][22]
-
Cell Preparation: Seed P2X7R-expressing cells in a 96-well plate.[21]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle.
-
Dye and Agonist Addition: Add a solution containing both the fluorescent dye (e.g., YO-PRO-1 or Ethidium Bromide) and the P2X7R agonist (e.g., ATP or BzATP).[18][20]
-
Incubation & Measurement: Incubate the plate at 37°C for 15-30 minutes.[18] Measure the fluorescence of the incorporated dye using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[18]
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of dye uptake against the inhibitor concentration.
IL-1β Release Assay
In immune cells, P2X7R activation is a key second signal for the processing and release of IL-1β. This assay quantifies the inhibition of this process.[23][24][25]
-
Cell Priming: Plate immune cells (e.g., human THP-1 monocytes or primary microglia) and prime them with Lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.[13][24]
-
Inhibitor Treatment: Wash the cells to remove the LPS and pre-incubate with various concentrations of the test inhibitor.[13]
-
P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., ATP) for 30-60 minutes.[23]
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.[23]
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of IL-1β release against the inhibitor concentration.[18]
Conclusion
GW791343 is a potent inhibitor of the human P2X7 receptor, making it a valuable tool for in vitro research. Its classification as a negative allosteric modulator and its pronounced species-specificity are key distinguishing features.[4][16] While several other inhibitors, such as JNJ-47965567, CE-224,535, and particularly P2X7-IN-2, have demonstrated higher potency in specific functional assays, the choice of inhibitor will ultimately depend on the specific research question, the experimental system (cell type, species), and the desired downstream readout. The provided protocols offer a standardized framework for researchers to generate comparable data and make informed decisions for their studies targeting the P2X7 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A438079 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 21. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels | Journal of Neuroscience [jneurosci.org]
- 25. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GW791343 Activity at the Human P2X7 Receptor: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays used to characterize the activity of GW791343, a selective allosteric modulator of the P2X7 receptor. Experimental data is presented to support the comparison, along with detailed protocols for key methodologies.
GW791343 is a notable pharmacological tool due to its species-specific effects; it acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor and a positive allosteric modulator at the rat P2X7 receptor.[1][2][3][4] This distinct activity profile necessitates robust and varied functional assays for accurate characterization. This guide explores the cross-validation of GW791343's antagonistic activity at the human P2X7 receptor using several common functional assays.
Comparative Analysis of GW791343 Activity
The potency of GW791343 as a non-competitive antagonist of the human P2X7 receptor has been determined across various functional assays.[2][5] The following table summarizes the quantitative data from these studies, providing a clear comparison of its activity.
| Functional Assay | Measured Parameter | Agonist | Cell Line | pIC50 | Reference |
| Ethidium Accumulation | Inhibition of agonist-stimulated ethidium uptake | ATP or BzATP | HEK293 cells expressing human P2X7 | 6.9 - 7.2 | [5] |
| Radioligand Binding | Inhibition of [3H]-compound-17 binding | - | U-2 OS cells with human P2X7 | - | [2][6] |
| Calcium Influx | Inhibition of ATP-induced calcium influx | ATP | 1321N1 astrocytoma cells with human P2X7 | - | [7] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. While a specific pIC50 from the radioligand binding and calcium influx assays is not explicitly stated in the provided search results, these assays are crucial for confirming the mechanism of action and the functional consequences of P2X7 receptor modulation.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Verifying In Vivo Target Engagement of GW791343 Trihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to verify the in vivo target engagement of GW791343 trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor. Understanding and confirming that a drug candidate interacts with its intended target within a living organism is a critical step in the drug development pipeline, enabling robust structure-activity relationship (SAR) studies and increasing the likelihood of clinical success. This document outlines key experimental protocols, presents comparative data with other P2X7 receptor antagonists, and visualizes complex biological pathways and workflows.
Introduction to this compound and its Target
GW791343 is a notable investigational compound that exhibits species-specific effects on the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells. It acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, while paradoxically functioning as a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[1][2] This dual activity underscores the importance of selecting appropriate preclinical models and fit-for-purpose assays to accurately assess its in vivo target engagement and subsequent pharmacological effects. The pIC50 for its antagonist activity at the human P2X7 receptor is in the range of 6.9-7.2.[3]
The P2X7 receptor is a key player in the inflammatory cascade. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, leads to the opening of a non-selective cation channel. Prolonged activation results in the formation of a large pore, allowing the passage of molecules up to 900 Da. This triggers downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent processing and release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4]
dot
Caption: P2X7 Receptor Signaling Pathway Inhibition by GW791343.
Comparative Analysis of In Vivo Target Engagement Methodologies
Verifying the in vivo target engagement of GW791343 requires a multi-faceted approach. Below is a comparison of key methodologies, their principles, and their applicability.
| Methodology | Principle | Measures | Advantages | Disadvantages | Alternative Compounds Studied |
| Ex Vivo Radioligand Binding | Competitive binding of a radiolabeled P2X7 antagonist to tissue homogenates from drug-treated vs. vehicle-treated animals. | Receptor Occupancy (%) | Direct measure of target binding in specific tissues. Good for dose-response relationships. | Invasive (requires tissue collection). Use of radioactivity. | A-804598, "Compound A"[5] |
| In Vivo IL-1β Release Assay | Measurement of P2X7-dependent IL-1β release from ex vivo stimulated whole blood or isolated tissues from treated animals. | Functional Target Engagement (Inhibition of IL-1β release) | Measures a direct functional consequence of target engagement. High translational relevance. | Indirect measure of receptor occupancy. Requires ex vivo stimulation. | A-740003, AZD9056, SGM-1019[4][6] |
| In Vivo Dye Uptake Assay | In vivo administration of a fluorescent dye (e.g., TO-PRO™-3) that can only enter cells through the P2X7 pore, followed by ex vivo analysis of dye-positive cells. | Functional Target Engagement (Inhibition of pore formation) | Direct in vivo measure of a key receptor function. Can be analyzed at a single-cell level via flow cytometry. | Limited to tissues where dye can be delivered and cells readily isolated. | Not specified for small molecule antagonists, but validated for assessing P2X7 activation.[7] |
| Positron Emission Tomography (PET) | Non-invasive imaging using a radiolabeled P2X7 antagonist to visualize and quantify receptor density and occupancy in the brain and other tissues. | Receptor Occupancy (%) | Non-invasive, allowing for longitudinal studies in the same subject. Provides spatial distribution of the target. | Requires specialized radioligands and imaging equipment. High cost. | [18F]JNJ-64413739, [11C]-GSK1482160 |
Quantitative Data Comparison
Table 1: In Vitro and In Vivo Potency of P2X7 Receptor Antagonists
| Compound | In Vitro IC50 (Human) | In Vivo Model | Endpoint | Effective Dose (ED50) | Reference |
| GW791343 | pIC50 = 6.9-7.2 (Ethidium uptake) | No in vivo data available | - | - | [3] |
| A-740003 | 156 nM (IL-1β release) | Rat Chronic Constriction Injury (Neuropathic Pain) | Reversal of tactile allodynia | ~30 mg/kg, i.p. | [6] |
| A-740003 | 92 nM (Pore formation) | Rat Carrageenan-Induced Hyperalgesia (Inflammatory Pain) | Reversal of thermal hyperalgesia | 38-54 mg/kg, i.p. | [6] |
| AZD9056 | pIC50 = 8.0 (IL-1β release) | Clinical trials in RA and Crohn's disease (limited efficacy) | - | - | [4] |
| "Compound A" | Ki = 37.53 nM (rat cortex) | Rat Ex Vivo Receptor Occupancy | Inhibition of [3H]-A-804598 binding in cortex | Dose-dependent occupancy, maximal at 100 mg/kg, p.o. | [5] |
Detailed Experimental Protocols
Ex Vivo P2X7 Receptor Occupancy Assay
This protocol is adapted from methodologies used for centrally penetrant P2X7 antagonists.[5]
dot
Caption: Workflow for Ex Vivo P2X7 Receptor Occupancy Assay.
Materials:
-
This compound and vehicle control.
-
Radiolabeled P2X7 antagonist (e.g., [3H]-A-804598).
-
Unlabeled P2X7 antagonist for determination of non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Tissue homogenizer.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Animal Dosing: Administer GW791343 or vehicle to animals (e.g., mice or rats, species selection is critical for GW791343) at various doses and time points.
-
Tissue Collection: At the designated time, euthanize animals and rapidly dissect the tissues of interest (e.g., brain, spleen). Freeze tissues immediately.
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), excess unlabeled antagonist (for non-specific binding), or samples from the GW7913443-treated animals.
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Receptor occupancy is determined by comparing the specific binding in GW791343-treated samples to that in vehicle-treated samples.
In Vivo Functional Assay: Inhibition of IL-1β Release
This protocol measures the ability of GW791343 to inhibit P2X7-mediated IL-1β release from whole blood stimulated ex vivo.
Materials:
-
This compound and vehicle control.
-
Lipopolysaccharide (LPS).
-
P2X7 agonist (e.g., ATP or BzATP).
-
Heparinized blood collection tubes.
-
ELISA kit for IL-1β.
Procedure:
-
Animal Dosing: Administer GW791343 or vehicle to animals.
-
Blood Collection: At various time points after dosing, collect whole blood into heparinized tubes.
-
Priming: Aliquot the blood and prime with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C to induce pro-IL-1β expression.[4]
-
Stimulation: Add a P2X7 agonist (e.g., 5 mM ATP) to the primed blood and incubate for 30-60 minutes at 37°C.[4]
-
Plasma Collection: Centrifuge the blood samples to pellet the cells and collect the plasma.
-
Quantification: Measure the concentration of IL-1β in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1β released in samples from GW791343-treated animals to those from vehicle-treated animals to determine the percent inhibition.
In Vivo Functional Assay: Dye Uptake via P2X7 Pore Formation
This protocol is based on a method to directly assess P2X7 activation in vivo by measuring the uptake of a fluorescent dye.[7]
dot
Caption: Workflow for In Vivo P2X7-Mediated Dye Uptake Assay.
Materials:
-
This compound and vehicle control.
-
TO-PRO™-3 iodide.
-
ATP.
-
Flow cytometer.
-
Antibodies for cell surface markers to identify specific cell populations (optional).
Procedure:
-
Animal Dosing: Administer GW791343 or vehicle to animals.
-
In Vivo Dye and Agonist Administration: Administer TO-PRO™-3 dye to the animals via an appropriate route (e.g., intranasally for lung studies). Subsequently, challenge the animals with ATP to induce P2X7 pore formation.[7]
-
Tissue Collection and Cell Isolation: Euthanize the animals and harvest the tissue of interest. Prepare a single-cell suspension from the tissue using enzymatic digestion and mechanical dissociation.
-
Flow Cytometry: Stain the cells with antibodies for cell surface markers if desired. Analyze the cells using a flow cytometer, quantifying the percentage of TO-PRO™-3 positive cells within the total cell population or specific subpopulations.
-
Data Analysis: Compare the percentage of TO-PRO™-3 positive cells in GW791343-treated animals to that in vehicle-treated animals to determine the in vivo inhibition of P2X7 pore formation.
Conclusion
Verifying the in vivo target engagement of this compound is essential for its continued development. While direct in vivo data for this compound is currently lacking, a combination of established methodologies can be employed to bridge this gap. An ex vivo radioligand binding assay would provide a direct measure of receptor occupancy, while functional assays measuring the inhibition of IL-1β release or dye uptake would confirm that this binding translates to a functional consequence in vivo. By comparing the results of these assays with data from other well-characterized P2X7 antagonists, researchers can build a comprehensive profile of GW791343's in vivo pharmacology and make informed decisions about its therapeutic potential.
References
- 1. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor localization, native tissue binding and ex vivo occupancy for centrally penetrant P2X7 antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GW791343 Trihydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of GW791343 trihydrochloride, a potent human P2X7 receptor negative allosteric modulator. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]-acetamide trihydrochloride | [1] |
| Molecular Formula | C₂₀H₂₇Cl₃F₂N₄O | |
| Molecular Weight | 483.81 g/mol | [1] |
| CAS Number | 309712-55-8 | [1] |
| Appearance | Solid | |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble in water to 100 mM | |
| Storage | Desiccate at room temperature. | [1] |
| Identified Uses | Laboratory chemicals, Manufacture of substances. For research use only. | [2][3] |
Disposal Procedures
The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is crucial to handle and dispose of this compound as potentially hazardous. The following step-by-step procedure should be followed.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment.
-
Gloves: Use appropriate chemical-resistant gloves. Inspect gloves before use.
-
Eye Protection: Wear appropriate safety glasses or chemical safety goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator in a well-ventilated area, preferably a chemical fume hood.
Step 2: Waste Collection
Proper collection and storage of chemical waste are critical to prevent accidents.
-
Use Appropriate Containers: Collect waste this compound in a designated, compatible, and leak-proof container. The container must have a secure, screw-top cap.
-
Labeling: As soon as waste is added, label the container clearly. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date the waste was first added to the container.
-
The primary hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials to prevent dangerous reactions. Do not mix with other chemical waste unless compatibility is confirmed.
Step 3: Disposal Pathway
Never dispose of this compound down the drain or in the regular trash.
-
Professional Disposal Service: The disposal of this chemical must be handled by a licensed and qualified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Request Pickup: Once your waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Navigating the Safe Handling of GW791343 Trihydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like GW791343 trihydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, building a foundation of trust and making this a preferred resource for laboratory safety and chemical handling.
Key Safety and Physicochemical Data
To facilitate quick reference and comparison, the following tables summarize the essential data for this compound.
Table 1: Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 or equivalent regional standards. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Dispose of gloves immediately after handling the compound. Do not reuse. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and personal clothing. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Table 2: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]-acetamide trihydrochloride |
| Molecular Formula | C₂₀H₂₄F₂N₄O·3HCl |
| Molecular Weight | 483.81 g/mol |
| CAS Number | 309712-55-8 |
Table 3: Storage and Handling
| Condition | Recommendation |
| Storage Temperature | Store at room temperature in a dry, well-ventilated place. |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Operational Plan for Safe Handling and Disposal
This section provides a step-by-step protocol for the safe management of this compound from receipt to disposal.
Receiving and Inspection
-
1.1. Verification: Upon receipt, verify the container label matches the order information (chemical name, CAS number, quantity).
-
1.2. Inspection: Inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
1.3. Documentation: Record the date of receipt on the container.
Storage
-
2.1. Location: Store the compound in a designated, secure area away from incompatible materials.
-
2.2. Container: Keep the container tightly closed when not in use.
Preparation and Use
-
3.1. Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
3.2. Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in Table 1.
-
3.3. Weighing: Use a dedicated, clean spatula and weigh boat. Clean the weighing area and spatula thoroughly after use.
-
3.4. Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
3.5. Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal
-
4.1. Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
4.2. Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
